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Foundational

1-Azaspiroheptane-2-carboxylic Acid: A Comprehensive Guide to Physicochemical Profiling and Synthetic Workflows

1-Azaspiro[1]heptane-2-carboxylic Acid: A Comprehensive Guide to Physicochemical Profiling and Synthetic Workflows Executive Summary: The Evolution of Piperidine Bioisosteres The piperidine ring is one of the most ubiqui...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Azaspiro[1]heptane-2-carboxylic Acid: A Comprehensive Guide to Physicochemical Profiling and Synthetic Workflows

Executive Summary: The Evolution of Piperidine Bioisosteres

The piperidine ring is one of the most ubiquitous saturated heterocycles in FDA-approved drugs. However, its conformational flexibility and highly exposed α-C-H bonds often lead to suboptimal metabolic stability, primarily via cytochrome P450 (CYP450)-mediated oxidation and subsequent ring-opening or dealkylation. To circumvent these liabilities, modern medicinal chemistry has pivoted toward rigidified, high-Fsp³ scaffolds.

Among these, 1-azaspiro[1]heptane has emerged as a premier bioisostere for piperidine[2][3]. Specifically, 1-azaspiro[1]heptane-2-carboxylic acid serves as a direct, conformationally restricted analogue of α-pipecolic acid. By constraining the nitrogen atom within a spirocyclic cyclobutane-azetidine framework, researchers can dramatically alter the molecule's three-dimensional exit vectors and shield labile metabolic sites, all while preserving the critical basicity required for target engagement[4].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 1-azaspiro[1]heptane-2-carboxylic acid, the mechanistic rationale behind its performance, and self-validating experimental protocols for its synthesis and evaluation.

Physicochemical Profiling & Mechanistic Advantages

The utility of a bioisostere hinges on its ability to mimic the parent compound's favorable properties while engineering out its flaws. The 1-azaspiro[1]heptane core achieves this delicate balance through structural reorganization[4].

Basicity and Lipophilicity (Causality of pKa)

A common issue with incorporating highly strained rings (like azetidines) is the attenuation of nitrogen basicity due to increased s-character in the C-N bonds, which pulls electron density away from the nitrogen lone pair. However, experimental profiling demonstrates that the basicity of the nitrogen atom in 1-azaspiro[1]heptanes ( pKa​≈11.4 ) is almost identical to that of piperidine ( pKa​≈11.2 )[4][5]. This occurs because the spiro-fusion of the cyclobutane ring compensates for the azetidine strain, allowing the nitrogen lone pair to remain highly available for hydrogen bonding and electrostatic interactions within target binding pockets.

Metabolic Stability (Causality of Clearance)

The primary advantage of the 1-azaspiro[1]heptane core is its resistance to hepatic clearance. The rigid spirocyclic architecture introduces significant steric bulk around the α-carbons. This conformational locking prevents the molecule from adopting the optimal geometry required for the CYP450 catalytic cycle (specifically, the hydrogen atom abstraction step by the Compound I iron-oxo species).

Quantitative Data Summary

The following table summarizes the comparative physicochemical properties of model amide compounds derived from piperidine versus the 1-azaspiro[1]heptane core[4].

Physicochemical ParameterPiperidine Core1-Azaspiro[1]heptane CoreImpact on Drug Design
Basicity ( pKa​ , Amine HCl) 11.211.4Maintained target engagement (e.g., GPCR salt bridges).
Lipophilicity (LogD at pH 7.4) 1.611.59Iso-lipophilic; does not drastically alter membrane permeability.
Aqueous Solubility ( μ M) 13613Decreased due to higher crystal lattice energy of rigid spirocycles.
Metabolic Stability (HLM, % rem.) 35%60%Superior resistance to CYP450-mediated oxidative clearance.

Note: HLM = Human Liver Microsomes; % remaining measured after 30 minutes of incubation.

BioisostereLogic A Piperidine Core (Flexible, Metabolically Labile) B 1-Azaspiro[3.3]heptane Core (Rigidified Bioisostere) A->B Spirocyclic Replacement C Maintained Basicity (pKa ~ 11.4) B->C Preserved Nitrogen Lone Pair D Improved Metabolic Stability (Shielded C-H Bonds) B->D Conformational Restriction E Altered 3D Exit Vectors (Novel IP Space) B->E Structural Reorganization

Fig 1: Logical framework for piperidine bioisosteric replacement using 1-azaspiro[1]heptane.

Synthetic Workflow: 1-Azaspiro[1]heptane-2-carboxylic acid

The de novo synthesis of 1-azaspiro[1]heptane-2-carboxylic acid requires precise control over highly strained intermediates. The foundational core is typically constructed via a thermal [2+2] cycloaddition between an endocyclic alkene and Graf's isocyanate ( ClO2​S−NCO ), yielding a spirocyclic β -lactam[1].

Mechanistic Rationale for Reagent Selection
  • Alane ( AlH3​ ) Reduction: To convert the β -lactam to the 1-azaspiro[1]heptane amine, alane is utilized instead of standard Lithium Aluminum Hydride ( LiAlH4​ ). LiAlH4​ is a strongly nucleophilic hydride source that frequently causes reductive ring-opening of strained azetidines. Conversely, alane is an electrophilic reducing agent that coordinates directly to the carbonyl oxygen, facilitating reduction without cleaving the fragile C-N or C-C bonds[1].

  • sec-BuLi / TMEDA Lithiation: To install the carboxylic acid at the C2 position, the nitrogen is first protected with a Boc group. The Boc carbonyl oxygen acts as a directing group. Tetramethylethylenediamine (TMEDA) is added to break up the sec-butyllithium hexamers, drastically increasing its kinetic basicity. This enables a highly regioselective directed α -lithiation at the sterically hindered C2 position, which is subsequently trapped with dry ice ( CO2​ )[5].

SynthesisWorkflow Step1 Endocyclic Alkene + ClO2S-NCO Step2 Thermal [2+2] Cycloaddition Step1->Step2 Step3 Spirocyclic β-lactam Intermediate Step2->Step3 Step4 Alane (AlH3) Reduction (Prevents Ring Opening) Step3->Step4 Step5 1-Azaspiro[3.3]heptane Step4->Step5 Step6 Boc2O Protection Step5->Step6 Step7 sec-BuLi / TMEDA Lithiation (Dipole-Directed) Step6->Step7 Step8 CO2 Trapping (Dry Ice) Step7->Step8 Step9 1-Boc-1-azaspiro[3.3]heptane-2-carboxylic acid Step8->Step9

Fig 2: De novo synthetic workflow for 1-azaspiro[1]heptane-2-carboxylic acid.

Self-Validating Experimental Protocols

Protocol A: Synthesis of 1-(tert-butoxycarbonyl)-1-azaspiro[1]heptane-2-carboxylic acid

This protocol utilizes a self-validating LC-MS checkpoint to ensure the integrity of the highly moisture-sensitive lithiation step.

Materials: 1-Boc-1-azaspiro[1]heptane, sec-BuLi (1.4 M in cyclohexane), TMEDA (distilled over CaH2​ ), anhydrous THF, dry ice (solid CO2​ ).

  • System Preparation: Flame-dry a Schlenk flask under vacuum and backfill with ultra-high purity Argon (repeat 3x).

  • Complexation: Dissolve 1-Boc-1-azaspiro[1]heptane (1.0 equiv) and TMEDA (1.2 equiv) in anhydrous THF (0.2 M) under Argon. Cool the mixture to -78 °C using a dry ice/acetone bath.

  • Directed Lithiation: Dropwise add sec-BuLi (1.2 equiv) over 15 minutes. Maintain the reaction at -78 °C for 2 hours to ensure complete α -deprotonation.

  • Electrophilic Trapping: Bubble rigorously dried CO2​ gas (sublimed from dry ice through a CaCl2​ drying tube) into the solution for 30 minutes at -78 °C.

  • Quenching & Workup: Allow the reaction to warm to 0 °C. Quench with 1M HCl until pH ~3. Extract the aqueous layer with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na2​SO4​ , and concentrate in vacuo.

  • Validation Checkpoint: Analyze the crude residue via LC-MS. Pass Criteria: Presence of the target mass [M−H]−=240.28 m/z and [M+Na]+=264.28 m/z. If unreacted starting material is >10% , verify the titration concentration of sec-BuLi before repeating.

Protocol B: In Vitro Metabolic Stability Assay (Human Liver Microsomes)

This protocol includes a positive control to validate the enzymatic activity of the microsome batch, ensuring data trustworthiness.

Materials: Pooled Human Liver Microsomes (HLM, 20 mg/mL), 0.1 M Potassium Phosphate Buffer (pH 7.4), NADPH Regenerating System, Test Compound (10 mM in DMSO), Verapamil (Positive Control).

  • Incubation Mixture: Dilute the test compound (1-azaspiro[1]heptane derivative) to 1 μ M in 0.1 M Potassium Phosphate buffer. Add HLM to achieve a final protein concentration of 0.5 mg/mL. Keep the final DMSO concentration ≤0.1% to prevent CYP450 inhibition.

  • Pre-incubation: Pre-warm the mixture at 37 °C for 5 minutes in a shaking water bath.

  • Reaction Initiation: Add the NADPH regenerating system (1 mM final concentration) to initiate the metabolic reaction.

  • Time-Course Sampling: At t=0,15,30, and 60 minutes, withdraw 50 μ L aliquots.

  • Quenching: Immediately dispense each aliquot into 150 μ L of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to precipitate proteins and halt enzymatic activity.

  • Validation Checkpoint: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Pass Criteria: The positive control (Verapamil) must show >80% depletion at 30 minutes, validating that the HLM batch is enzymatically active. Calculate the half-life ( t1/2​ ) and intrinsic clearance ( CLint​ ) of the test compound from the log-linear depletion curve.

References

  • Title: 1-Azaspiro[1]heptane as a Bioisostere of Piperidine Source: Angewandte Chemie International Edition, 2023, 62(51), e202311583. URL: [Link][1][2][3]

  • Title: Mykhailiuk Research Site: Organic Synthesis for Drug Discovery (2023-2021 Publications) Source: Taras Shevchenko National University of Kyiv / Enamine Ltd. URL: [Link][5][6]

Sources

Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of 1-Azaspiro[3.3]heptane-2-carboxylic Acid

The rigid, three-dimensional structure of 1-azaspiro[3.3]heptane-2-carboxylic acid, featuring a spirocyclic junction of two four-membered rings (an azetidine and a cyclobutane), presents a distinct set of NMR spectral ch...

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Author: BenchChem Technical Support Team. Date: April 2026

The rigid, three-dimensional structure of 1-azaspiro[3.3]heptane-2-carboxylic acid, featuring a spirocyclic junction of two four-membered rings (an azetidine and a cyclobutane), presents a distinct set of NMR spectral characteristics. Understanding these features is paramount for its application as a bioisostere and a building block in the synthesis of new chemical entities.

Predicted NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for 1-azaspiro[3.3]heptane-2-carboxylic acid. These predictions are based on the analysis of structurally similar compounds, including derivatives of azetidine-2-carboxylic acid and other spiro[3.3]heptane systems. The proposed assignments consider the inductive effects of the nitrogen atom and the carboxylic acid group, as well as the conformational constraints imposed by the spirocyclic system.

Table 1: Predicted ¹H NMR Spectral Data for 1-Azaspiro[3.3]heptane-2-carboxylic Acid

Proton Predicted Chemical Shift (ppm) Predicted Multiplicity Predicted Coupling Constants (Hz) Notes
H2~4.0 - 4.5ddJH2-H3a ≈ 8-10 Hz, JH2-H3b ≈ 6-8 HzThe α-proton is deshielded by the adjacent nitrogen and carboxylic acid group.
H3a, H3b~2.2 - 2.8mDiastereotopic protons of the azetidine ring.
H4a, H4b~3.5 - 4.0mProtons adjacent to the nitrogen atom.
H5a, H5b~2.0 - 2.5mProtons of the cyclobutane ring.
H6a, H6b~1.8 - 2.3mProtons of the cyclobutane ring.
H7a, H7b~2.0 - 2.5mProtons of the cyclobutane ring.
NHBroad singletChemical shift is dependent on solvent and concentration.
COOHBroad singletChemical shift is dependent on solvent and concentration.

Table 2: Predicted ¹³C NMR Spectral Data for 1-Azaspiro[3.3]heptane-2-carboxylic Acid

Carbon Predicted Chemical Shift (ppm) Notes
C1 (Spiro)~40 - 50The spiro carbon, a quaternary center.
C2~60 - 70The α-carbon, deshielded by the nitrogen and carboxylic acid.
C3~30 - 40Methylene carbon of the azetidine ring.
C4~50 - 60Methylene carbon of the azetidine ring, adjacent to nitrogen.
C5~30 - 40Methylene carbon of the cyclobutane ring.
C6~15 - 25Methylene carbon of the cyclobutane ring.
C7~30 - 40Methylene carbon of the cyclobutane ring.
COOH~170 - 180Carboxylic acid carbon.

Experimental Protocol for NMR Data Acquisition

The following section outlines a robust, step-by-step methodology for acquiring high-quality NMR spectra of 1-azaspiro[3.3]heptane-2-carboxylic acid. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

2.1. Sample Preparation

  • Solvent Selection : Deuterated water (D₂O) or methanol-d₄ (CD₃OD) are suitable solvents due to the polar nature of the amino acid. D₂O is often preferred for its ability to exchange with the labile NH and OH protons, simplifying the spectrum.

  • Concentration : Prepare a solution with a concentration of 5-10 mg of the compound in 0.5-0.7 mL of the chosen deuterated solvent.[1] This concentration range provides a good balance between signal-to-noise and potential aggregation issues.

  • Dissolution : Ensure the sample is fully dissolved. Gentle vortexing or sonication can be used to aid dissolution.

  • Filtration : To remove any particulate matter that could degrade spectral quality, filter the sample through a glass wool plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[2]

  • Internal Standard : For precise chemical shift referencing, an internal standard can be added. For D₂O, 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP-d₄) is commonly used.[3]

2.2. NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a standard 400 or 500 MHz NMR spectrometer.

¹H NMR Acquisition:

  • Pulse Program : A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Temperature : 298 K.

  • Spectral Width : A spectral width of 12-16 ppm is generally sufficient for ¹H NMR of organic molecules.

  • Acquisition Time : 2-4 seconds to ensure good resolution.[4]

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16-64 scans, depending on the sample concentration.

  • Solvent Suppression : If using a solvent with residual proton signals (like D₂O), a presaturation sequence should be employed.

¹³C NMR Acquisition:

  • Pulse Program : A proton-decoupled single-pulse experiment with Nuclear Overhauser Effect (NOE) enhancement (e.g., 'zgpg30' on Bruker instruments).

  • Temperature : 298 K.

  • Spectral Width : A spectral width of 200-220 ppm is standard for ¹³C NMR.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2 seconds. A longer delay may be necessary for quaternary carbons.

  • Number of Scans : 1024-4096 scans are typically required to achieve a good signal-to-noise ratio for ¹³C NMR.

2D NMR Experiments (for structural confirmation):

  • COSY (Correlation Spectroscopy) : To establish ¹H-¹H coupling networks.

  • HSQC (Heteronuclear Single Quantum Coherence) : To correlate directly bonded ¹H and ¹³C atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation) : To identify long-range ¹H-¹³C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular framework.

Workflow for NMR Data Acquisition and Analysis

The following diagram illustrates the logical flow from sample preparation to final spectral analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Sample Weigh Sample Solvent Select Deuterated Solvent Sample->Solvent Dissolve Dissolve Sample Solvent->Dissolve Filter Filter into NMR Tube Dissolve->Filter Shimming Shim Magnetic Field Filter->Shimming H1_Acq ¹H NMR Acquisition Shimming->H1_Acq C13_Acq ¹³C NMR Acquisition H1_Acq->C13_Acq NMR_2D 2D NMR (COSY, HSQC, HMBC) C13_Acq->NMR_2D FT Fourier Transform NMR_2D->FT Phasing Phase Correction FT->Phasing Baseline Baseline Correction Phasing->Baseline Referencing Referencing Baseline->Referencing Integration Peak Integration & Assignment Referencing->Integration Structure Structure Elucidation Integration->Structure

Caption: General workflow for NMR data acquisition and analysis.

Interpretation of Spectral Features

The unique spiro[3.3]heptane framework gives rise to specific NMR characteristics that are key to its identification.

4.1. ¹H NMR Spectrum

The proton spectrum is expected to be complex due to the rigidity of the ring system and the presence of multiple diastereotopic methylene protons. The protons on the four-membered rings will likely exhibit complex second-order coupling patterns.

  • Azetidine Ring Protons : The α-proton (H2) will be the most downfield of the aliphatic protons due to the deshielding effects of the adjacent nitrogen and carboxyl group. The chemical shifts of the other azetidine protons (H3 and H4) will be influenced by their proximity to the nitrogen atom.

  • Cyclobutane Ring Protons : The protons on the cyclobutane ring (H5, H6, and H7) are expected to resonate in the more upfield region of the aliphatic range. The geminal and vicinal coupling constants within the cyclobutane ring are highly dependent on the ring puckering and dihedral angles. Vicinal cis and trans coupling constants in cyclobutanes can vary over a wide range.[5]

  • Coupling Constants : Geminal coupling constants (²JHH) in cyclobutanes are typically in the range of -11 to -14 Hz.[5] Vicinal coupling constants (³JHH) are sensitive to the dihedral angle, as described by the Karplus relationship.[6] The rigid nature of the spirocyclic system may also lead to observable long-range couplings (⁴JHH), particularly through "W" pathways.[7]

4.2. ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will provide a count of the unique carbon environments.

  • Spiro Carbon (C1) : This quaternary carbon will likely appear in the range of 40-50 ppm and will be identifiable by its lower intensity and absence of a signal in a DEPT-135 experiment.

  • Azetidine Ring Carbons : The α-carbon (C2) will be the most deshielded of the sp³ carbons due to the attached nitrogen and carboxyl group. The C4 carbon, also adjacent to the nitrogen, will be shifted downfield compared to a typical cyclobutane carbon.

  • Cyclobutane Ring Carbons : The carbons of the cyclobutane ring are expected to resonate in the more upfield region.

  • Carboxylic Acid Carbon : The carbonyl carbon of the carboxylic acid will appear at the most downfield chemical shift, typically in the 170-180 ppm range.

Predicted Through-Bond Correlations (COSY)

A COSY spectrum is invaluable for tracing the proton-proton coupling networks within the molecule. The following diagram illustrates the expected key correlations.

Caption: Predicted key COSY correlations for the spirocyclic core.

Conclusion

While experimental NMR data for 1-azaspiro[3.3]heptane-2-carboxylic acid is not widely published, a detailed and reliable spectral analysis can be constructed through a combination of data from analogous structures and a firm understanding of fundamental NMR principles. The protocols and interpretive guidance provided herein offer a solid foundation for researchers working with this and related spirocyclic systems. The use of 2D NMR techniques, particularly COSY, HSQC, and HMBC, is strongly recommended for unambiguous structure elucidation and resonance assignment. This guide serves as a valuable resource for accelerating research and development involving this promising chemical scaffold.

References

  • Current time information in Le Flore County, US. (n.d.). Google.
  • Fleming, I., & Williams, D. H. (1967). NMR Spectroscopy of Cyclobutanes. Tetrahedron, 23(7), 2747-2765.
  • Wider, G., & Dreier, L. (2006). Acquiring 1H and 13C Spectra. In Structure Elucidation by NMR in Organic Chemistry (pp. 147-175). Wiley-VCH.
  • Small molecule NMR sample preparation. (2023, August 29). Georgia Tech NMR Center. Retrieved from [Link]

  • Ivanova, G., & Stoyanov, N. (2024). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Molecules, 29(19), 4529.
  • NMR Sample Preparation: The Complete Guide. (n.d.). Organomation. Retrieved from [Link]

  • multigram-scale and column chromatography-free synthesis of l-azetidine-2-carboxylic acid for. (2018, December 19). Beilstein Journal of Organic Chemistry.
  • NMR - Interpretation. (2019, June 5). Chemistry LibreTexts. Retrieved from [Link]

  • NMR sample preparation guidelines. (n.d.). NMR-Bio. Retrieved from [Link]

  • Long-Range (4J and higher) Proton-Proton Couplings. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]

  • Validated 1H and 13C Nuclear Magnetic Resonance Methods for the Quantitative Determination of Glycerol in Drug Injections. (2018, May 15). Molecules.
  • NMR Coupling Constants Explained. (n.d.). Scribd. Retrieved from [Link]

  • Optimized Default 13C Parameters. (2020, May 4). University of Washington Chemistry NMR Facility. Retrieved from [Link]

  • Application Notes and Protocols for NMR Spectroscopy Analysis of N-Acetyl-Amino Acids. (2025). BenchChem.
  • Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
  • Relevant ¹H and ¹³C (italics) NMR chemical shifts, ¹H,¹³C-HSQC and... (n.d.). ResearchGate. Retrieved from [Link]

  • | (A) The experimental and theoretical long-range couplings of the... (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Sample Preparation. (n.d.). Iowa State University Chemical Instrumentation Facility. Retrieved from [Link]

  • Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. (n.d.). Journal of the American Chemical Society.
  • Measurement of Long Range C H Coupling Constants. (2012, August 17). University of Ottawa NMR Facility Blog. Retrieved from [Link]

  • Long-Range Coupling in Cyclic Silanes. (2020, October 15). Dalton Transactions.
  • PROTON COUPLING CONSTANTS IN SUBSTITUTED CYCLOPROPANES. (n.d.). Canadian Journal of Chemistry.
  • L-Azetidine-2-carboxylic acid - Optional[1H NMR] - Spectrum. (n.d.). SpectraBase. Retrieved from [Link]

  • COUPLING CONSTANTS AND STRUCTURE: VICINAL COUPLINGS. (n.d.). Retrieved from [Link]

  • 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]

  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. (2010, April 16). Organometallics.
  • NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. (n.d.). Organic Process Research & Development.
  • 1H and 13C NMR chemical shift assignments of spiro-cycloalkylidenehomo- and methanofullerenes by the DFT-GIAO method. (2011, June 15). Magnetic Resonance in Chemistry.

Sources

Foundational

1-azaspiro[3.3]heptane-2-carboxylic acid molecular weight and CAS number

An In-Depth Technical Guide to 1-Azaspiro[3.3]heptane-2-carboxylic Acid: A Novel Building Block for Drug Discovery For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to 1-Azaspiro[3.3]heptane-2-carboxylic Acid: A Novel Building Block for Drug Discovery

For researchers, scientists, and drug development professionals, the quest for novel molecular scaffolds that can unlock new chemical space and improve upon existing pharmacophores is perpetual. 1-Azaspiro[3.3]heptane-2-carboxylic acid represents a key example of such a scaffold, offering a unique three-dimensional structure that serves as a valuable bioisostere for the ubiquitous piperidine ring. This guide provides an in-depth analysis of its core properties, synthesis, and strategic application in medicinal chemistry.

Core Molecular Attributes

1-Azaspiro[3.3]heptane-2-carboxylic acid is a non-proteinogenic amino acid characterized by a spirocyclic system composed of two fused four-membered rings, one of which is an azetidine. This strained yet stable architecture imparts significant conformational rigidity, a desirable trait in modern drug design for optimizing ligand-receptor interactions.

While the unprotected form is the fundamental structure, it is most commonly synthesized, stored, and utilized in its N-protected form, typically with a tert-butoxycarbonyl (Boc) group. This is a standard practice in peptide and medicinal chemistry to prevent unwanted side reactions of the secondary amine during subsequent chemical transformations.

Below is a summary of the key quantitative data for both the unprotected and the commonly used N-Boc protected forms:

Property1-Azaspiro[3.3]heptane-2-carboxylic acid1-(tert-Butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid
Molecular Formula C₇H₁₁NO₂C₁₂H₁₉NO₄
Molecular Weight 141.17 g/mol 241.29 g/mol
CAS Number Not readily available in public databases2344679-32-7

Strategic Importance in Drug Design: A Superior Piperidine Bioisostere

The piperidine ring is one of the most prevalent motifs in FDA-approved small-molecule drugs.[1] Its success, however, also presents challenges, including market saturation and the need for novel intellectual property. 1-Azaspiro[3.3]heptanes have emerged as a compelling bioisosteric replacement for piperidine, offering several distinct advantages.[2]

Causality Behind the Choice:

  • Three-Dimensionality and Novel Exit Vectors: The spirocyclic core of 1-azaspiro[3.3]heptane provides a rigid, three-dimensional scaffold that projects substituents into different regions of chemical space compared to a flatter piperidine ring. This can lead to improved binding affinity and selectivity for a target protein.

  • Improved Physicochemical Properties: Spirocyclic systems, particularly those containing small rings, can lead to improved solubility and reduced lipophilicity (logP) compared to their carbocyclic or less rigid counterparts. These are critical parameters for optimizing a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[3]

  • Intellectual Property: Incorporating a novel scaffold like 1-azaspiro[3.3]heptane provides a clear path to new chemical entities, allowing for the development of patent-free analogues of existing drugs.[1][2]

The following diagram illustrates the logical relationship between the established piperidine scaffold and its bioisosteric replacement with the 1-azaspiro[3.3]heptane core, leading to potentially improved drug candidates.

G cluster_0 Drug Development Challenge cluster_1 Proposed Solution Piperidine_Scaffold Common Piperidine Scaffold Limitations Limitations: - Market Saturation - Existing IP - Suboptimal Properties Piperidine_Scaffold->Limitations leads to Azaspiro_Core 1-Azaspiro[3.3]heptane Core Limitations->Azaspiro_Core addressed by Advantages Advantages: - Novel 3D Structure - Improved Physicochemical Properties - New IP Landscape Azaspiro_Core->Advantages offers Improved_Candidate Improved Drug Candidate Advantages->Improved_Candidate enabling development of

Caption: Bioisosteric replacement strategy for drug development.

Synthesis and Methodology

The synthesis of 1-azaspiro[3.3]heptane derivatives is a non-trivial process that has been the subject of considerable research. A key and innovative approach involves a [2+2] cycloaddition reaction.[1][2] The following protocol outlines a representative, multi-step synthesis to obtain the N-Boc protected 1-azaspiro[3.3]heptane core, which can then be further functionalized.

Experimental Protocol: Synthesis of the 1-Azaspiro[3.3]heptane Core

This workflow describes a general approach based on published methodologies for constructing the core ring system.

Step 1: [2+2] Cycloaddition to form a Spirocyclic β-Lactam

  • Reactants: An endocyclic alkene (e.g., a protected 3-methyleneazetidine) and Graf's isocyanate (chlorosulfonyl isocyanate, ClO₂S-NCO).

  • Procedure: a. Dissolve the endocyclic alkene in a suitable aprotic solvent (e.g., dichloromethane) under an inert atmosphere (N₂ or Ar). b. Cool the solution to 0 °C. c. Add Graf's isocyanate dropwise to the cooled solution. The [2+2] cycloaddition is typically rapid. d. Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS for completion. e. Upon completion, quench the reaction carefully with an aqueous solution of sodium bicarbonate. f. Extract the product with an organic solvent, dry the organic layer over sodium sulfate, and concentrate under reduced pressure to yield the crude spirocyclic β-lactam.

Step 2: Reduction of the β-Lactam

  • Reactant: The spirocyclic β-lactam obtained from Step 1.

  • Reducing Agent: Alane (AlH₃), typically generated in situ from lithium aluminum hydride (LiAlH₄) and sulfuric acid.

  • Procedure: a. Prepare a solution of alane in a suitable etheric solvent like THF. b. Add a solution of the spirocyclic β-lactam in THF dropwise to the alane solution at 0 °C. c. After the addition is complete, allow the reaction to stir at room temperature or with gentle heating until the reduction is complete (monitor by TLC or LC-MS). d. Carefully quench the reaction by the dropwise addition of water, followed by an aqueous solution of sodium hydroxide. e. Filter the resulting aluminum salts and wash thoroughly with the reaction solvent. f. Concentrate the filtrate to yield the crude 1-azaspiro[3.3]heptane core.

Step 3: N-Boc Protection and Carboxylation (Conceptual)

  • The crude 1-azaspiro[3.3]heptane is then typically protected with a Boc group using di-tert-butyl dicarbonate (Boc₂O) under basic conditions.

  • Introduction of the carboxylic acid at the C2 position can be achieved through various synthetic routes, often involving lithiation at the alpha-carbon followed by quenching with carbon dioxide, or by starting with a precursor already containing a carboxyl or ester group.

The following diagram illustrates this generalized synthetic workflow.

G A Endocyclic Alkene (e.g., 3-Methyleneazetidine) C [2+2] Cycloaddition A->C B Graf's Isocyanate (ClO2S-NCO) B->C D Spirocyclic β-Lactam C->D forms E Alane (AlH3) Reduction D->E is reduced by F 1-Azaspiro[3.3]heptane Core E->F G N-Boc Protection & Carboxylation F->G undergoes H Target Molecule: 1-Boc-1-azaspiro[3.3]heptane- 2-carboxylic acid G->H

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Exploratory

Escaping Flatland: The Strategic Role of Spirocyclic Amino Acids in Early Drug Discovery

The Mechanistic Imperative for Spirocyclic Scaffolds For decades, early drug discovery was dominated by planar, sp²-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules frequently suffer...

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Author: BenchChem Technical Support Team. Date: April 2026

The Mechanistic Imperative for Spirocyclic Scaffolds

For decades, early drug discovery was dominated by planar, sp²-hybridized aromatic scaffolds. While synthetically accessible, these "flat" molecules frequently suffer from poor aqueous solubility, high attrition rates due to off-target toxicity, and suboptimal pharmacokinetic (PK) profiles. The modern paradigm shift in medicinal chemistry demands an "escape from flatland"—a deliberate transition toward three-dimensional, sp³-rich architectures.

Spirocyclic amino acids represent the vanguard of this transition. By linking two rings through a single common carbon atom, spirocycles introduce profound conformational restriction while projecting functional groups into distinct three-dimensional vectors. This architectural rigidity minimizes the entropic penalty upon target binding and optimizes the orientation of pharmacophores, leading to enhanced efficacy and selectivity1[1].

Physicochemical Causality: Why Spirocycles Outperform Monocycles

The integration of spirocyclic amino acids into a drug candidate is not merely a structural novelty; it is a calculated manipulation of physicochemical properties. The causality behind these improvements stems directly from the altered orbital hybridization and steric bulk inherent to the spiro-node. For instance, the incorporation of oxa-spirocycles has been empirically shown to dramatically improve water solubility by up to 40 times while simultaneously lowering lipophilicity2[2].

Table 1: Physicochemical Property Comparison (Monocyclic vs. Spirocyclic Amino Acids)

PropertyMonocyclic Scaffold (e.g., Piperidine)Spirocyclic Scaffold (e.g., Azaspirocycle)Causality for Shift
Fraction sp³ (Fsp³) ~0.50 – 0.70> 0.85The shared spiro-carbon inherently increases the ratio of saturated to unsaturated bonds, enhancing 3D complexity.
Lipophilicity (LogP) Moderate to HighLowered (by ~0.5–1.0 log units)Disruption of planarity reduces the hydrophobic surface area exposed to the solvent, mitigating non-specific binding.
Basicity (pKa) ~9.5 – 10.5~8.0 – 9.0The electron-withdrawing inductive effect of the strained spiro-ring alters the hybridization of adjacent basic amines.
Aqueous Solubility BaselineIncreased up to 40xReduced crystal lattice energy (due to 3D shape) and introduction of heteroatoms (e.g., oxa-spirocycles) enhance hydration.
Metabolic Stability BaselineIncreased by 2x–5xThe steric bulk of the perpendicular ring shields adjacent, metabolically labile α-C-H bonds from CYP450 oxidation.

Synthetic Workflows & Methodologies

The historical bottleneck for spirocyclic drug design was synthetic intractability. However, recent advances allow for the rapid generation of these building blocks from common cyclic carboxylic acids in just two to three steps3[3].

Workflow A Cyclic Precursor (Ketone/Ester) B [2+2] Cycloaddition or Annulation A->B Activation C Spirocyclic Amino Acid (High Fsp3) B->C Stereocontrol D Peptidomimetic Integration C->D Scaffold Hopping E Optimized Lead (Enhanced PK) D->E ADME Validation

Workflow of Spirocyclic Amino Acid Synthesis and Lead Optimization.

Protocol 1: Self-Validating Synthesis of Spirocyclic Azetidine Amino Acids

Causality: Azetidines serve as excellent bioisosteres for larger, more lipophilic piperidines. Synthesizing them via a [2+2] cycloaddition of imines maintains high atom economy and strict stereocontrol.

  • Imine Formation: Condense the cyclic ketone precursor (e.g., cyclobutane carboxylate) with a primary amine using a Lewis acid catalyst (TiCl₄) in anhydrous dichloromethane to form the requisite imine.

  • [2+2] Cycloaddition: React the imine with a ketene intermediate (generated in situ from an acid chloride and triethylamine) at -78°C.

    • Self-Validation Step: Monitor the reaction's diastereoselectivity via crude ¹H-NMR. The coupling constants ( J ) of the β-lactam protons immediately validate the cis/trans ratio, ensuring the stereochemical integrity of the batch before proceeding.

  • Reduction: Reduce the resulting azetidinone using LiAlH₄ in THF to yield the spirocyclic azetidine.

  • Functionalization: Oxidize the pendant alcohol to a carboxylic acid using TEMPO/BAIB to yield the final spirocyclic amino acid, ready for peptide coupling.

Target Engagement: Case Studies in Modern Therapeutics

Spirocyclic motifs are increasingly prevalent across different therapeutic modalities, including targeted protein degraders (PROTACs) and covalent inhibitors. A premier example of spirocyclic efficacy is Revumenib , an FDA-approved menin-MLL interaction inhibitor for acute leukemias 4[4].

The causality of Revumenib's potency lies in its central spirocyclic amine. The optimized vector provided by the spiro-azetidine positions the protonated piperidine nitrogen perfectly to engage in a critical cation-π interaction with the Tyr319/Tyr323 π-π clamp of the menin protein. A planar molecule could not achieve this precise spatial geometry without incurring a massive entropic penalty.

Pharmacophore Target Target Protein (e.g., Menin) Clamp Tyr319/Tyr323 π-π Clamp Target->Clamp presents Interaction Cation-π Interaction & H-Bonding Clamp->Interaction engages Spiro Spirocyclic Amine (e.g., Revumenib) Spiro->Interaction drives Outcome High-Affinity Binding & Inhibition Interaction->Outcome results in

Pharmacophore Binding Model of Spirocyclic Amines in Target Inhibition.

Self-Validating Experimental Protocols for ADME Profiling

To empirically prove that the spiro-carbon shields adjacent bonds from cytochrome P450 (CYP) oxidation, we must measure the intrinsic clearance ( CLint​ ) using a self-validating system.

Protocol 2: In Vitro Microsomal Stability Assay for Spiro-Scaffolds

Causality: By comparing a spirocyclic amino acid against its monocyclic analog, we isolate the biological effect of 3D steric shielding on metabolic degradation.

  • Master Mix Preparation: Combine 0.5 mg/mL human liver microsomes (HLM) with 1 µM of the spirocyclic amino acid in 100 mM phosphate buffer (pH 7.4).

  • Self-Validating Controls: In parallel well plates, run Verapamil (a high-clearance control to validate that the CYP enzymes are active) and Warfarin (a low-clearance control to validate that the assay environment is stable and not over-digesting). Crucially, run the monocyclic equivalent of the test compound to establish the baseline degradation rate.

  • Reaction Initiation & Quenching: Initiate the metabolic reaction by adding 1 mM NADPH. Quench aliquots at 0, 5, 15, 30, and 60 minutes using ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • LC-MS/MS Analysis: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the half-life ( T1/2​ ) and CLint​ .

    • System Validation: The assay data is only accepted if Verapamil T1/2​ < 15 mins and Warfarin T1/2​ > 60 mins. The causality of the spiro-effect is definitively confirmed if the spirocycle's T1/2​ is statistically significantly greater than the monocyclic control.

Conclusion

Spirocyclic amino acids are no longer a niche chemical curiosity; they are a fundamental pillar of modern drug design. By leveraging their unique ability to lock conformations, increase Fsp³, and fine-tune physicochemical properties, drug developers can rescue stalled hit-to-lead programs and target previously undruggable protein-protein interactions 5[5]. As synthetic methodologies continue to democratize access to these complex scaffolds, their integration into peptidomimetics, degraders, and small molecule inhibitors will only accelerate.

References

  • Recent in vivo advances of spirocyclic scaffolds for drug discovery Taylor & Francis / Expert Opinion on Drug Discovery
  • Have spirocyclic scaffolds been properly utilized in recent drug discovery efforts? Taylor & Francis / Expert Opinion on Drug Discovery
  • The Spirocycle Surge in Drug Discovery Drug Hunter
  • Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery Chemistry - A European Journal / NIH
  • Oxa-spirocycles: synthesis, properties and applic

Sources

Protocols & Analytical Methods

Method

Application Note: Peptide Coupling Protocols Utilizing 1-Azaspiro[3.3]heptane-2-carboxylic Acid

Executive Summary The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of highly constrained, three-dimensional spirocyclic scaffolds[1]. Among these, 1-azaspiro[3.3]heptane-2-c...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The drive to "escape from flatland" in modern drug discovery has led to the widespread adoption of highly constrained, three-dimensional spirocyclic scaffolds[1]. Among these, 1-azaspiro[3.3]heptane-2-carboxylic acid has emerged as a premier bioisostere for proline and piperidine. By introducing a spiro-fused cyclobutane ring at the 3-position of an azetidine-2-carboxylic acid core, this unnatural amino acid dramatically increases conformational rigidity, alters bond exit vectors, and improves the metabolic stability of the resulting peptide or peptidomimetic[1][2].

However, incorporating this residue into a peptide sequence via Solid-Phase Peptide Synthesis (SPPS) presents severe synthetic bottlenecks. This application note details the mechanistic challenges—specifically extreme steric hindrance and ring-strain-induced epimerization—and provides field-validated, self-contained protocols for efficient peptide coupling.

Mechanistic Rationale & Experimental Causality

To successfully couple 1-azaspiro[3.3]heptane-2-carboxylic acid, one must understand the physical chemistry governing its reactivity:

The Steric Shielding Effect

The spiro-fusion at the C3 position places a bulky cyclobutane ring directly adjacent to both the α -carboxylic acid and the secondary amine.

  • C-Terminal Activation (Coupling of the spiro residue): The steric bulk impedes the approach of the incoming amine. Standard carbodiimides (DIC/HOBt) are insufficient. Highly efficient uronium/aminium salts like HATU combined with HOAt are strictly required to drive the reaction forward.

  • N-Terminal Acylation (Coupling to the spiro residue): This is the most challenging step. The secondary amine is buried within the spirocyclic cleft. Acylating this nitrogen requires highly reactive electrophiles. COMU , which is based on the Oxyma leaving group and exhibits less steric hindrance than HATU, is the reagent of choice. Furthermore, thermal energy (via microwave irradiation) is often necessary to overcome the high activation energy barrier of this coupling step.

Ring Strain and Epimerization Risks

The azetidine ring inherently possesses significant ring strain (~25 kcal/mol)[3]. During C-terminal activation, the formation of an oxazolone intermediate is thermodynamically favored because it temporarily relieves the eclipsing interactions of the four-membered ring. This oxazolone formation rapidly leads to α -carbon epimerization.

  • Causality in Base Selection: To mitigate epimerization, pre-activation times must be kept strictly under 2 minutes. While DIPEA is standard, using a less nucleophilic, sterically hindered base like 2,4,6-trimethylpyridine (TMP/Collidine) can further suppress base-catalyzed enolization of the activated intermediate.

Quantitative Reagent Selection

The following table summarizes the optimized conditions for integrating the spirocyclic residue, contrasting standard SPPS with the required spiro-SPPS modifications.

Synthesis StepReagent SystemBaseTemperature & TimeExpected Yield
C-Terminal Coupling HATU / HOAt (3.0 eq)DIPEA (6.0 eq)Room Temp, 2 hours85 – 95%
N-Terminal Acylation COMU (4.9 eq)DIPEA (10.0 eq)75°C (Microwave), 15 min75 – 90%
N-Terminal (Alt) Acid Fluoride (3.0 eq)DIPEA (6.0 eq)50°C, 1 hour> 90%
Global Cleavage TFA / TIPS / H₂ONoneRoom Temp, 2 hoursQuantitative

Experimental Protocols

Note: The following protocols are optimized for a 0.1 mmol scale using standard Rink Amide or Wang resins.

Protocol A: C-Terminal Coupling (Incorporating the Spiro Residue)

Objective: Couple Fmoc-1-azaspiro[3.3]heptane-2-OH to a growing peptide chain with a free N-terminus.

  • Resin Preparation: Swell 0.1 mmol of peptide-resin in Dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 minutes). Wash thoroughly with DMF (5 × 1 min).

  • Pre-Activation (Critical Step): In a separate vial, dissolve 0.3 mmol (3.0 eq) of Fmoc-1-azaspiro[3.3]heptane-2-OH, 0.29 mmol (2.9 eq) of HATU, and 0.3 mmol (3.0 eq) of HOAt in 2 mL of anhydrous DMF.

  • Base Addition: Add 0.6 mmol (6.0 eq) of DIPEA (or TMP for highly epimerization-prone sequences) to the vial. Vortex for exactly 60 seconds . Do not exceed this time to prevent oxazolone-driven epimerization.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 2 hours.

  • Washing: Drain the reaction mixture and wash the resin with DMF (3 × 1 min) and Dichloromethane (DCM) (3 × 1 min).

  • Validation: Perform a Kaiser test. If positive, repeat steps 3-6 (Double Coupling).

Protocol B: N-Terminal Acylation (Coupling to the Spiro Residue)

Objective: Couple the next Fmoc-Amino Acid onto the sterically hindered secondary amine of the spiro residue.

  • Fmoc Deprotection: Treat the spiro-peptide-resin with 20% piperidine in DMF (2 × 10 minutes). Wash with DMF (5 × 1 min).

  • Reagent Preparation: Dissolve 0.5 mmol (5.0 eq) of the incoming Fmoc-AA-OH and 0.49 mmol (4.9 eq) of COMU in 2 mL of DMF.

  • Activation: Add 1.0 mmol (10.0 eq) of DIPEA. Vortex for 1 minute.

  • Microwave Coupling: Add the solution to the resin in a microwave-safe peptide synthesis vessel. Irradiate at 75°C for 15 minutes (ensure the microwave is calibrated to prevent temperature overshoots that could degrade the azetidine ring).

    • Alternative (Room Temperature): If microwave is unavailable, agitate at room temperature for 12–16 hours, followed by a mandatory second coupling cycle.

  • Washing: Wash thoroughly with DMF (5 × 1 min).

  • Validation: Use the Chloranil test (Kaiser test is ineffective for secondary amines).

Protocol C: Global Cleavage and Deprotection

Objective: Liberate the peptide from the resin without inducing ring-opening of the strained spirocycle.

  • Preparation: Wash the resin with DCM (5 × 1 min) and dry under vacuum for 30 minutes.

  • Cleavage Cocktail: Prepare a mixture of TFA / Triisopropylsilane (TIPS) / H₂O in a 95 : 2.5 : 2.5 ratio. Avoid strongly nucleophilic scavengers like Ethanedithiol (EDT) unless strictly required by Cys/Met residues, as prolonged exposure can risk nucleophilic attack on the strained azetidine ring.

  • Reaction: Add 3 mL of the cocktail to the resin. Agitate gently for 2 hours at room temperature.

  • Precipitation: Filter the cleavage solution into 30 mL of ice-cold diethyl ether. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide.

  • Washing: Decant the ether, resuspend the pellet in fresh cold ether, and centrifuge again (repeat 2x). Air dry the final pellet.

Workflow Visualization

The following diagram illustrates the critical decision points and optimized reagent pathways when synthesizing peptides containing 1-azaspiro[3.3]heptane-2-carboxylic acid.

SPPS_Workflow Start Peptide-Resin (Free N-Terminus) Activate Activate Fmoc-Spiro-OH HATU/HOAt/DIPEA (< 2 min) Start->Activate Couple1 C-Terminal Coupling (2h, RT, Double Couple) Activate->Couple1 Deprotect Fmoc Deprotection (20% Piperidine in DMF) Couple1->Deprotect Couple2 N-Terminal Acylation (COMU, Microwave 75°C) Deprotect->Couple2 Cleavage Global Cleavage (TFA/TIPS/H2O, 2h max) Couple2->Cleavage

Workflow for SPPS incorporating 1-azaspiro[3.3]heptane-2-carboxylic acid using optimized reagents.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y. K., et al. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(51), e202311583.[Link]

  • Soni, A. S., Vacariu, C. M., Chen, J. Y., & Tanner, M. E. (2020). Site-Specific Integration of Amino Acid Fragments into Cyclic Peptides. Organic Letters, 22(6), 2946-2949.[Link]

  • Zheng, Y., Tice, C. M., & Singh, S. B. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(18), 9292–9398.[Link]

  • Guerrero-Caicedo, A., et al. (2025). Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spirohexanes and spiro[3.3]heptanes. Chemical Communications, 61(36).[Link]

Sources

Application

Application Note: Engineering 3D Conformational Constraints via Spirocyclic Scaffolds in Peptidomimetic Drug Design

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols Introduction: Escaping "Flatland" in Peptide Drug Discovery The translation of...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Guide & Experimental Protocols

Introduction: Escaping "Flatland" in Peptide Drug Discovery

The translation of endogenous peptides into viable therapeutics is historically bottlenecked by rapid proteolysis and poor membrane permeability[1]. To circumvent these liabilities, medicinal chemists have traditionally relied on planar, sp2-hybridized heteroaromatic scaffolds. However, this "flatland" approach often results in suboptimal physicochemical properties, including poor aqueous solubility and off-target promiscuity.

The strategic incorporation of spirocycles—bicyclic ring systems fused at a single quaternary carbon—offers a profound structural paradigm shift[2]. By inherently projecting functionality in three dimensions, spirocyclic scaffolds increase the fraction of sp3-hybridized carbons (Fsp3), a metric strongly correlated with clinical success through the drug discovery process[3][4].

Mechanistic Rationale (Causality)

In peptidomimetic design, spirocycles act as rigid, three-dimensional conformational constraints. The quaternary spiro carbon severely restricts the dihedral angles ( ϕ and ψ ) of adjacent pseudo-peptide bonds[5]. For example:

  • Secondary Structure Mimicry: Spirocyclic β -lactams have been characterized as potent inducers of Type II β -turns, effectively locking the mimetic into a bioactive conformation that mimics native peptide folding[5].

  • Proteolytic Shielding: The steric bulk of the spirocyclic core shields adjacent amide bonds from enzymatic cleavage, drastically increasing the proteolytic half-life of the drug candidate[1].

  • Vector Projection: Spirocyclic piperidines offer basic amine vectors for salt-bridge interactions while projecting hydrophobic bulk in orthogonal planes, allowing for precise spatial alignment with target binding pockets (e.g., in the design of SARS-CoV-2 3CL protease inhibitors)[6][7].

Design Workflow & Logical Relationships

The integration of spirocycles into a peptide backbone requires a highly orchestrated workflow, moving from computational profiling to specialized solid-phase synthesis and conformational validation.

G A 1. Target Analysis & Peptide Profiling B 2. In Silico Design: Spiro Scaffold Selection A->B C 3. Fmoc-SPPS Integration (HATU/DIPEA Coupling) B->C D 4. Resin Cleavage & Global Deprotection C->D E 5. Conformational Validation (2D-NMR & CD) D->E F 6. In Vitro Assays (Proteolytic Stability) E->F

Workflow for designing and validating spirocyclic peptidomimetics.

Quantitative Impact of Spirocyclic Incorporation

The table below summarizes the typical physicochemical and pharmacological shifts observed when transitioning from a native linear peptide or planar mimetic to a spirocyclic peptidomimetic framework[6][7][8].

Compound / Scaffold TypeFsp3Lipophilicity (cLogP)Protease SelectivityConformational State (NH- α J-Coupling)
Linear Reference Peptide 1.00< 0.0Poor (Rapid degradation)Random Coil (7.0 - 8.0 Hz)
Planar Aromatic Mimetic < 0.30> 4.5ModerateUnrestricted / Flat
Spirocyclic Piperidine-Indane > 0.604.365,000x over trypsinRestricted (Bioactive)
Spiro Piperidine-Dihydrobenzofuran > 0.603.402,500x over trypsinRestricted (Bioactive)
Spirocyclic β -Lactam Mimetic > 0.701.5 - 2.5High (Resistant)Type II β -Turn (4.5 - 6.0 Hz)

Experimental Protocols

The following protocols are engineered as self-validating systems. Causality is explicitly defined to ensure that the operator understands why specific reagents and conditions are selected over standard peptide synthesis norms.

Protocol A: Fmoc-Solid Phase Peptide Synthesis (SPPS) of Spirocyclic Mimetics

Standard SPPS protocols often fail when incorporating spirocycles due to the extreme steric hindrance of the quaternary spiro-carbon and the potential acid-sensitivity of the bicyclic core.

Causality & Reagent Selection:

  • Fmoc vs. Boc Strategy: The Fmoc strategy is strictly required. Boc synthesis requires highly acidic cleavage conditions (e.g., HF), which can degrade sensitive spirocyclic substructures like spiro- β -lactams or spiroethers[5].

  • Coupling Reagent (HATU): Standard carbodiimides (DIC/Oxyma) are insufficient for the sterically demanding spiro-amine. HATU, a highly reactive uronium-based reagent, is required to prevent epimerization and drive the acylation to completion[5][8].

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Rink Amide AM resin in Dimethylformamide (DMF) for 30 minutes. Perform Fmoc deprotection using 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x).

  • Spirocycle Activation: In a separate vial, dissolve 0.3 mmol (3 eq) of the Fmoc-protected spirocyclic building block and 0.29 mmol (2.9 eq) of HATU in minimal N-Methyl-2-pyrrolidone (NMP). Add 0.6 mmol (6 eq) of N,N-Diisopropylethylamine (DIPEA). Stir for 2 minutes to allow active ester formation.

  • Coupling: Add the activated spirocycle solution to the resin. Agitate at room temperature for 2 to 4 hours (extended coupling time is critical for quaternary centers).

  • Self-Validation Check (Kaiser Test): Extract a few resin beads and perform a ninhydrin (Kaiser) test. A negative result (yellow/clear beads) confirms complete acylation. If positive (blue beads), perform a second coupling cycle before proceeding.

  • Chain Elongation & Cleavage: Continue sequence elongation. Cleave the final peptidomimetic from the resin using a cocktail of TFA/TIPS/H2O (95:2.5:2.5) for 2 hours. Precipitate in cold diethyl ether and lyophilize.

Protocol B: Conformational Validation via NMR Spectroscopy

To prove that the spirocycle acts as a true peptidomimetic constraint, the solution-phase conformation must be validated.

Causality & Reagent Selection:

  • J-Coupling Analysis: The coupling constants between the amide proton (NH) and the alpha proton ( α H) are directly proportional to the dihedral angle ( ϕ ) via the Karplus equation.

  • NOESY/ROESY: 2D-NMR cross-peaks identify protons that are close in space (< 5 Å), confirming the spatial trajectory forced by the spirocycle[8].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 2-5 mg of the purified spirocyclic peptidomimetic in 600 µL of DMSO-d6 or H2O/D2O (9:1) depending on solubility.

  • Data Acquisition: Acquire 1D 1 H-NMR, followed by 2D TOCSY (mixing time 60 ms) and ROESY (mixing time 200-300 ms) spectra at 298 K on a high-field spectrometer ( 600 MHz).

  • Self-Validation Check: Extract the J-coupling constants for the Gly/Asp NH- α spin systems adjacent to the spirocycle. J-values in the range of 4.5–6.0 Hz validate the successful induction of a restricted β -turn. Values of 7.0–8.0 Hz indicate a failure to constrain the backbone (random coil)[8].

Protocol C: Proteolytic Stability Assay

This assay validates the "stealth" properties imparted by the non-natural spiro-linkage.

Step-by-Step Methodology:

  • Matrix Incubation: Prepare a 10 µM solution of the spirocyclic peptidomimetic in 25% human serum (or purified target protease buffer) at 37°C.

  • Sampling: Extract 50 µL aliquots at t = 0, 0.5, 1, 2, 4, 8, and 24 hours.

  • Quenching: Immediately quench each aliquot by adding 100 µL of ice-cold acetonitrile containing an internal standard. Centrifuge at 14,000 x g for 10 minutes to pellet precipitated proteins.

  • Quantification: Analyze the supernatant via LC-MS/MS (MRM mode) to quantify the remaining parent compound.

  • Self-Validation Check: Run a native, linear peptide sequence in parallel. The assay is validated when the native peptide exhibits a half-life ( t1/2​ ) of < 30 minutes, confirming enzymatic activity, while the spirocyclic mimetic remains intact for > 24 hours.

References

  • Taylor & Francis. Full article: The utilization of spirocyclic scaffolds in novel drug discovery. Available at:[Link]

  • ACS Publications. Chirospecific Synthesis of Spirocyclic β -Lactams and Their Characterization as Potent Type II β -Turn Inducing Peptide Mimetics. Available at:[Link]

  • ACS Publications. Spirocyclic Peptidomimetics Featuring 2,3-Methanoamino Acids. Available at:[Link]

  • NIH / PMC. Synthetic Routes to Approved Drugs Containing a Spirocycle. Available at:[Link]

  • ResearchGate. Peptidomimetic therapeutics: scientific approaches and opportunities. Available at:[Link]

  • NIH / PMC. Structure-guided Design of Potent Spirocyclic Inhibitors of Severe Acute Respiratory Syndrome Coronavirus-2 3C-Like Protease. Available at:[Link]

Sources

Method

solid-phase peptide synthesis with 1-azaspiro[3.3]heptane-2-carboxylic acid

Application Note: Incorporating Conformationally Restricted 1-Azaspiro[3.3]heptane-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS) Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Pro...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Incorporating Conformationally Restricted 1-Azaspiro[3.3]heptane-2-carboxylic Acid in Solid-Phase Peptide Synthesis (SPPS)

Target Audience: Peptide Chemists, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Optimized Protocol

Introduction & Mechanistic Rationale

The pursuit of metabolically stable and conformationally defined peptidomimetics has driven the adoption of spirocyclic amino acids in modern drug discovery. 1-Azaspiro[3.3]heptane-2-carboxylic acid is a highly constrained unnatural amino acid that serves as a rigidified surrogate for proline and pipecolic acid[1][2].

Structurally, this molecule features an azetidine ring spiro-fused to a cyclobutane ring. When incorporated into a peptide backbone, it exerts profound structural effects:

  • Isomerization Control: Like proline, the secondary amine forms a tertiary amide bond that can undergo cis/trans isomerization. However, the immense steric bulk of the spiro-[3.3] system significantly alters the energy barrier of this isomerization, often locking the peptide into a preferred bioactive conformation[3].

  • Proteolytic Stability: The dense 3D topology completely shields the adjacent amide bonds from enzymatic hydrolysis, drastically increasing the plasma half-life of the resulting peptide[2].

The Synthetic Challenge (Causality): While coupling the carboxyl group of 1-azaspiro[3.3]heptane-2-carboxylic acid to a growing peptide chain is relatively straightforward, acylating its nitrogen to add the subsequent amino acid is notoriously difficult. The azetidine nitrogen exhibits reduced nucleophilicity due to the increased s -character of its lone pair (a consequence of ring strain). Compounding this, the adjacent spiro-cyclobutane ring acts as a steric umbrella. Standard room-temperature coupling conditions will fail, necessitating the highly optimized, self-validating workflow detailed below.

Physicochemical Properties

Before initiating synthesis, ensure the correct orthogonally protected building block is selected. For standard Fmoc-SPPS, the Fmoc-protected derivative is required, though Boc-derivatives are available for specialized applications[4].

PropertyFmoc-1-azaspiro[3.3]heptane-2-OHBoc-1-azaspiro[3.3]heptane-2-OH
CAS Number 2580179-92-42344679-32-7[4]
Molecular Formula C₂₂H₂₁NO₄C₁₂H₁₉NO₄
Molecular Weight 363.41 g/mol 241.29 g/mol
Solubility DMF, NMP, DCMDMF, NMP, DCM, MeOH
Application Standard Fmoc-SPPSBoc-SPPS / Solution Phase

Experimental Workflow & Decision Tree

To overcome the inherent steric barriers of this spirocyclic system, the synthesis must follow a strict logical progression, utilizing orthogonal testing at critical junctions.

SPPS_Spiro_Workflow A 1. Fmoc Deprotection (20% Piperidine/DMF) B 2. Couple Spiro-AA (HATU/DIPEA, 60 min) A->B C 3. Chloranil Test (Secondary Amine) B->C D Complete? C->D D->B No (Recouple) E 4. Deprotect Spiro-AA D->E Yes F 5. Acylate Spiro-Amine (Microwave 75°C, HATU) E->F G 6. Micro-Cleavage & LC-MS Validation F->G

Caption: SPPS workflow for 1-azaspiro[3.3]heptane-2-carboxylic acid incorporation.

Step-by-Step Optimized Protocols

This protocol is designed as a self-validating system . Do not proceed to subsequent steps without confirming the success of the previous transformation via the prescribed analytical method.

Protocol A: Coupling Fmoc-1-azaspiro[3.3]heptane-2-OH to the Peptide Chain

Objective: Attach the spirocyclic amino acid to the N -terminus of the resin-bound peptide.

  • Resin Preparation: Swell 0.1 mmol of resin (e.g., Rink Amide AM) in DMF for 30 minutes.

  • Fmoc Deprotection: Treat with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min).

  • Activation: In a separate vial, dissolve 0.4 mmol (4 eq) of Fmoc-1-azaspiro[3.3]heptane-2-OH and 0.38 mmol (3.8 eq) of HATU in 2 mL of DMF. Add 0.8 mmol (8 eq) of DIPEA. Pre-activate for 2 minutes.

  • Coupling: Add the activated mixture to the resin. Agitate at room temperature for 60 minutes.

  • Validation (Kaiser Test): Wash the resin with DMF and DCM. Perform a standard Kaiser test. A yellow/colorless bead indicates complete coupling (primary amine consumed). If blue, repeat steps 3-4.

Protocol B: Acylating the Spirocyclic Amine (The Critical Step)

Objective: Couple the next Fmoc-amino acid onto the sterically hindered secondary nitrogen of the azetidine ring.

  • Deprotection: Remove the Fmoc group from the spirocyclic amino acid using 20% piperidine/DMF (2 × 10 min).

  • Validation (Chloranil Test): Crucial Note: The Kaiser test yields false negatives for secondary amines. You must use the Chloranil test. A dark green/blue bead confirms the presence of the free secondary spiro-amine.

  • Microwave-Assisted Coupling:

    • Reagents: 0.5 mmol (5 eq) of the next Fmoc-AA, 0.5 mmol (5 eq) HATU, 0.5 mmol (5 eq) HOAt, and 1.0 mmol (10 eq) 2,4,6-trimethylpyridine (collidine).

    • Mechanistic Choice: Collidine is used instead of DIPEA to prevent base-catalyzed epimerization of the activated ester at elevated temperatures. HOAt is added to generate a highly reactive, less sterically demanding active ester.

    • Conditions: Microwave irradiation at 75°C for 30 minutes.

  • Self-Validation (Micro-Cleavage): Do not rely on colorimetric tests after this step. Withdraw ~2 mg of resin. Treat with 100 µL of TFA/TIPS/H₂O (95:2.5:2.5) for 1 hour. Evaporate, dissolve in MeCN/H₂O, and analyze via LC-MS to confirm the mass shift corresponding to the successful addition of the new amino acid.

Quantitative Coupling Efficiency Data

The table below summarizes the expected conversion rates based on the chosen synthetic strategy, highlighting the necessity of the microwave-assisted protocol for the reverse coupling.

Coupling StepReagent SystemTemp / TimeExpected Conversion (LC-MS)
Fmoc-Spiro-OH onto Primary Amine DIC / OxymaRT / 60 min> 98%
Fmoc-Spiro-OH onto Secondary Amine HATU / DIPEART / 90 min85 - 90%
Next AA onto Spiro-Amine (Standard) HATU / DIPEART / 120 min< 40% (Steric Clash)
Next AA onto Spiro-Amine (Optimized) HATU / HOAt / Collidine75°C (MW) / 30 min> 95%

References

  • ResearchGate. Surrogates of proline and cis/trans isomerization of proline peptide bond. Retrieved from: [Link]

  • ResearchGate. Bicyclic Bioisosteres of Piperidine: Version 2.0. Retrieved from: [Link]

Sources

Application

Application Note: Scale-Up Synthesis and Functionalization of 1-Azaspiro[3.3]heptane-2-Carboxylic Acid

Executive Summary: Escaping "Flatland" with Spirocyclic Proline Surrogates The drive to improve the physicochemical properties of drug candidates has led medicinal chemists to systematically replace flat, metabolically s...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: Escaping "Flatland" with Spirocyclic Proline Surrogates

The drive to improve the physicochemical properties of drug candidates has led medicinal chemists to systematically replace flat, metabolically susceptible rings (like piperidine and pyrrolidine) with rigid, three-dimensional spirocycles. Among these, 1-azaspiro[3.3]heptane-2-carboxylic acid has emerged as a premier bioisostere for L-proline and pipecolic acid .

Unlike its 2-azaspiro isomer, the 1-azaspiro[3.3]heptane scaffold places the nitrogen atom at the spiro-fusion junction's adjacent position. This unique topology effectively "hides" the amine from cytochrome P450 enzymes, dramatically enhancing metabolic stability while maintaining the necessary basicity and aqueous solubility required for oral bioavailability. This application note details a validated, self-consistent, and scalable (>50 g) protocol for the synthesis of 1-azaspiro[3.3]heptane-2-carboxylic acid.

Quantitative Physicochemical Profiling

Before committing to a scale-up campaign, it is critical to understand the biophysical rationale behind the target scaffold. Table 1 summarizes the comparative advantages of the 1-azaspiro[3.3]heptane core against traditional saturated nitrogen heterocycles.

Table 1: Physicochemical Comparison of Cyclic Amino Acid Scaffolds

PropertyL-ProlinePiperidine-2-carboxylic acid1-Azaspiro[3.3]heptane-2-carboxylic acid
Ring System Pyrrolidine (5-membered)Piperidine (6-membered)Spirocyclic (4,4-fused)
pKa (Secondary Amine) ~10.6~11.2~10.8
LogD (pH 7.4) -2.5-1.8-2.1
Metabolic Stability (HLM t1/2​ ) HighModerateVery High (Steric shielding)
3D Exit Vector Angle ~120°~109°~90° (Orthogonal projection)

Retrosynthetic Rationale and Mechanistic Logic

The synthesis of highly strained azetidine-containing spirocycles requires careful circumvention of ring-opening side reactions. The workflow relies on three core mechanistic pillars:

  • [2+2] Cycloaddition: The spirocyclic core is assembled via a thermal [2+2] cycloaddition between methylenecyclobutane and chlorosulfonyl isocyanate (CSI). CSI is uniquely electrophilic, allowing it to react with unactivated alkenes without transition-metal catalysis.

  • Electrophilic Alane Reduction: The resulting β-lactam (2-oxo-1-azaspiro[3.3]heptane) is highly strained. Standard nucleophilic reductants (like LiAlH4​ ) attack the carbonyl carbon and trigger C–N bond cleavage, destroying the azetidine ring. To prevent this, we generate alane ( AlH3​ ) in situ. Alane acts as an electrophilic reducing agent; it coordinates strongly to the carbonyl oxygen, activating it for hydride transfer while preserving the fragile spirocyclic skeleton .

  • Directed α-Lithiation (Beak's Methodology): To install the 2-carboxylic acid, we utilize the N-Boc protecting group as a Directed Metalation Group (DMG). The carbamate oxygen pre-complexes the lithium cation of sec-butyllithium, drastically lowering the transition state energy for the deprotonation of the adjacent α-proton. TMEDA is added to break down the alkyllithium hexamers into highly reactive monomers .

SynthesisWorkflow Cyclobutanone Cyclobutanone (Starting Material) Wittig Wittig Olefination (Ph3PCH3Br, tBuOK) Cyclobutanone->Wittig Alkene Methylenecyclobutane Wittig->Alkene Cycloaddition [2+2] Cycloaddition (CSI, then Na2SO3) Alkene->Cycloaddition Lactam 2-Oxo-1-azaspiro[3.3]heptane (β-Lactam) Cycloaddition->Lactam Reduction Electrophilic Reduction (AlH3, THF, 0 °C) Lactam->Reduction Amine 1-Azaspiro[3.3]heptane Reduction->Amine Protection Boc Protection (Boc2O, Et3N) Amine->Protection BocAmine N-Boc-1-azaspiro[3.3]heptane Protection->BocAmine Lithiation Directed α-Lithiation (sec-BuLi, TMEDA, CO2) BocAmine->Lithiation Target 1-Boc-1-azaspiro[3.3]heptane- 2-carboxylic acid Lithiation->Target

Figure 1: Scalable synthetic workflow for 1-azaspiro[3.3]heptane-2-carboxylic acid.

Step-by-Step Experimental Protocols (50 g Scale)

Note: All reactions involving organolithium reagents or alane must be conducted under a strictly anhydrous argon atmosphere using oven-dried glassware.

Module 1: Synthesis of Methylenecyclobutane

Causality Check: Methylenecyclobutane is highly volatile (bp 42 °C). Distillation must be carefully controlled using a chilled receiver to prevent product loss.

  • Preparation of Ylide: To a mechanically stirred suspension of methyltriphenylphosphonium bromide (357 g, 1.0 mol) in anhydrous THF (1.5 L) at 0 °C, add potassium tert-butoxide (112 g, 1.0 mol) portion-wise over 30 minutes. Stir the resulting bright yellow suspension for 1 hour at 0 °C.

  • Ketone Addition: Add cyclobutanone (50 g, 0.71 mol) dropwise via an addition funnel over 45 minutes, maintaining the internal temperature below 5 °C.

  • Reaction & Isolation: Allow the mixture to warm to room temperature and stir for 4 hours. Filter the thick white suspension (triphenylphosphine oxide) through a pad of Celite, washing with cold pentane (500 mL).

  • Purification: Carefully fractionally distill the filtrate at atmospheric pressure. Collect the fraction boiling between 40–45 °C to yield methylenecyclobutane as a colorless liquid (~35 g, 72% yield).

Module 2: [2+2] Cycloaddition to β-Lactam

Causality Check: Chlorosulfonyl isocyanate (CSI) is violently reactive with water. The reductive workup using sodium sulfite is necessary to cleave the highly electrophilic N-chlorosulfonyl group to the free NH lactam.

  • Cycloaddition: Dissolve methylenecyclobutane (34 g, 0.5 mol) in anhydrous CH2​Cl2​ (300 mL). Cool the solution to -20 °C. Add chlorosulfonyl isocyanate (CSI) (45 mL, 0.52 mol) dropwise over 1 hour. Stir at -20 °C for 2 hours, then warm to 0 °C for 1 hour.

  • Reductive Cleavage: In a separate 2 L flask, prepare a vigorously stirred solution of Na2​SO3​ (126 g, 1.0 mol) and Na2​HPO4​ (142 g, 1.0 mol) in water (800 mL) cooled to 0 °C.

  • Quench: Carefully transfer the cycloaddition mixture dropwise into the aqueous buffer solution, keeping the temperature below 10 °C. Stir for 2 hours at room temperature.

  • Extraction: Separate the organic layer. Extract the aqueous phase with CH2​Cl2​ (3 × 200 mL). Dry the combined organics over Na2​SO4​ , filter, and concentrate in vacuo to afford 2-oxo-1-azaspiro[3.3]heptane (~45 g, 81% yield) as a pale yellow solid.

Module 3: Electrophilic Alane Reduction

Causality Check: AlCl3​ must be added to LiAlH4​ to form AlH3​ prior to lactam addition. If the lactam is exposed to free LiAlH4​ , the azetidine ring will rupture.

  • Alane Generation: Suspend LiAlH4​ (22.8 g, 0.6 mol) in anhydrous THF (800 mL) at 0 °C. Carefully add anhydrous AlCl3​ (26.6 g, 0.2 mol) in small portions. Stir the mixture for 30 minutes at 0 °C to ensure complete formation of AlH3​ .

  • Reduction: Dissolve the β-lactam (44 g, 0.4 mol) in anhydrous THF (200 mL) and add it dropwise to the alane solution over 1 hour at 0 °C. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Fieser Workup: Cool the mixture back to 0 °C. Quench carefully by the sequential dropwise addition of H2​O (23 mL), 15% aqueous NaOH (23 mL), and H2​O (69 mL). Stir vigorously until a granular white precipitate forms.

  • Isolation: Filter the aluminum salts through Celite, washing thoroughly with THF. Concentrate the filtrate carefully (the free amine is volatile) to yield crude 1-azaspiro[3.3]heptane.

Module 4: N-Boc Protection and Directed α-Lithiation

Causality Check: TMEDA is strictly required to deaggregate sec-BuLi. Without TMEDA, the lithiation will be sluggish and incomplete, leading to poor yields of the carboxylic acid.

  • Protection: Dissolve the crude amine in CH2​Cl2​ (400 mL). Add triethylamine (84 mL, 0.6 mol) followed by di-tert-butyl dicarbonate ( Boc2​O , 96 g, 0.44 mol). Stir at room temperature for 12 hours. Wash with 1M HCl, dry, and concentrate. Purify by short-path distillation or silica plug to afford N-Boc-1-azaspiro[3.3]heptane (~63 g).

  • Directed Lithiation: Dissolve N-Boc-1-azaspiro[3.3]heptane (59 g, 0.3 mol) and anhydrous TMEDA (54 mL, 0.36 mol) in anhydrous diethyl ether (1.0 L). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Deprotonation: Add sec-butyllithium (1.4 M in cyclohexane, 257 mL, 0.36 mol) dropwise over 1 hour, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 2 hours to ensure complete metalation.

  • Carboxylation: Bubble rigorously dried CO2​ gas through the solution (or pour the mixture onto a large excess of freshly crushed, dry ice) and allow it to slowly warm to room temperature overnight.

  • Workup: Quench the reaction with water (500 mL). Separate the layers and discard the organic layer (contains unreacted starting material). Acidify the aqueous layer to pH 3 using 1M KHSO4​ solution. Extract the product with ethyl acetate (3 × 300 mL).

  • Final Isolation: Dry the combined EtOAc layers over Na2​SO4​ , filter, and concentrate to afford 1-(tert-butoxycarbonyl)-1-azaspiro[3.3]heptane-2-carboxylic acid as a white crystalline solid.

References

  • Mykhailiuk, P. K. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023, 62, e202311583. URL:[Link]

  • Malashchuk, A. et al. "Spiro[1]hexane- and Spiro[3.3]heptane-derived α-Amino Acids: Synthesis and Isoelectric Point Evaluation." European Journal of Organic Chemistry, 2024. URL:[Link]

  • Carreira, E. M. et al. "Asymmetric Synthesis of Strained Multichiral Spirocyclobutanes through Cage-Confined Cross [2 + 2] Photocycloaddition." Journal of the American Chemical Society, 2025. URL:[Link]

Sources

Method

using 1-azaspiro[3.3]heptane-2-carboxylic acid to improve metabolic stability

Application Note: Utilizing 1-Azaspiro[3.3]heptane-2-carboxylic Acid to Overcome Metabolic Liabilities in Drug Development Executive Summary The optimization of pharmacokinetic (PK) properties remains a critical bottlene...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing 1-Azaspiro[3.3]heptane-2-carboxylic Acid to Overcome Metabolic Liabilities in Drug Development

Executive Summary

The optimization of pharmacokinetic (PK) properties remains a critical bottleneck in small-molecule drug discovery. Traditional saturated nitrogen heterocycles, such as piperidine and proline derivatives, frequently suffer from rapid cytochrome P450 (CYP450)-mediated α-oxidation. This application note details the mechanistic rationale and experimental protocols for incorporating 1-azaspiro[3.3]heptane-2-carboxylic acid —a highly rigid, sp3-rich bioisostere—into lead compounds. By utilizing this specific building block, medicinal chemists can significantly improve metabolic stability while maintaining or enhancing target affinity through optimized 3D vector projection.

Mechanistic Rationale: The 1-Azaspiro[3.3]heptane Advantage

Historically, the 2-azaspiro[3.3]heptane scaffold has been widely employed as a piperidine bioisostere to increase the fraction of sp3 carbons (Fsp3) and improve aqueous solubility [1]. However, empirical PK data reveals a critical flaw: the 2-substituted spirocycle often exhibits higher intrinsic clearance (CLint) than the parent piperidine. This occurs because its highly exposed cyclobutane ring carbons remain highly susceptible to oxidative metabolism.

The recent development of the 1-azaspiro[3.3]heptane scaffold resolves this liability [2]. By positioning the nitrogen atom adjacent to the quaternary spirocenter (as seen in 1-azaspiro[3.3]heptane-2-carboxylic acid), the molecule benefits from two distinct stabilizing effects:

  • Steric Shielding: The bulky, spiro-fused cyclobutane ring creates immense steric hindrance around the α-carbons. This physically blocks the CYP450 active site from accessing and abstracting hydrogen atoms from the most metabolically labile C-H bonds.

  • Electronic Modulation: The proximity of the spirocenter alters the basicity (pKa) of the amine. This subtle electronic shift can reduce the affinity of the molecule for certain metabolizing enzymes and human ether-a-go-go-related gene (hERG) channels, thereby mitigating cardiotoxicity risks [3].

When utilized as a direct replacement for pipecolic acid (piperidine-2-carboxylic acid) or proline in peptidomimetics, 1-azaspiro[3.3]heptane-2-carboxylic acid locks the amide exit vectors into a unique, conformationally restricted geometry. This rigidity reduces the entropic penalty of target binding, often translating to improved potency alongside the enhanced half-life.

Quantitative Data: Physicochemical & Pharmacokinetic Profiling

The following table summarizes the comparative metabolic stability of model amide derivatives incorporating different saturated heterocycles. The data demonstrates the superior profile of the 1-azaspiro scaffold over its 2-azaspiro isomer.

Scaffold (Model Amide)Intrinsic Clearance (CLint, µL/min/mg)Half-life (t1/2, min)Aqueous Solubility (µM, pH 7.4)
Piperidine 14>100136
2-Azaspiro[3.3]heptane 53~25>150
1-Azaspiro[3.3]heptane 32~45>150

Data adapted from comparative human liver microsome (HLM) studies [2]. While unsubstituted piperidine is highly stable in this specific simplified model, in complex drug architectures, 1-azaspiro[3.3]heptane provides a superior balance of 3D vector projection, aqueous solubility, and metabolic resistance compared to the traditional 2-azaspiro variant.

Experimental Protocols

Protocol A: Sterically Demanding Amide Coupling

Causality Check: The C2-carboxylic acid of this scaffold is highly sterically hindered by both the adjacent Boc-protected nitrogen and the spiro-fused cyclobutane ring. Standard carbodiimides (e.g., EDC/HOBt) often yield poor conversions due to this crowding. We utilize HATU, which forms a highly reactive 7-azabenzotriazole active ester, effectively overcoming the steric barrier to drive the reaction to completion.

  • Activation: Dissolve 1.0 equiv of 1-Boc-1-azaspiro[3.3]heptane-2-carboxylic acid and 1.2 equiv of HATU in anhydrous DMF (0.2 M concentration). Add 3.0 equiv of N,N-Diisopropylethylamine (DIPEA). Stir at room temperature (RT) for 10 minutes to ensure complete formation of the active ester.

  • Coupling: Add 1.1 equiv of the target primary or secondary amine. Stir at RT for 4–12 hours. Monitor the reaction progress via LC-MS.

  • Workup: Dilute the mixture with EtOAc. Wash sequentially with 1M HCl (to remove unreacted amine and DIPEA), saturated aqueous NaHCO3 (to remove acidic byproducts), and brine. Dry the organic layer over Na2SO4 and concentrate under reduced pressure.

  • Deprotection: Treat the crude intermediate with 4M HCl in 1,4-dioxane (10 volumes) for 2 hours at RT. Concentrate under vacuum to yield the amine hydrochloride salt, ready for subsequent functionalization.

Protocol B: In Vitro Metabolic Stability (HLM Assay)

Causality Check: To accurately determine CLint, the substrate concentration must be kept strictly at 1 µM—well below the typical Michaelis constant (Km) for CYP enzymes—ensuring first-order kinetic decay. Ice-cold acetonitrile containing an internal standard is used to instantaneously denature proteins and quench the reaction, preventing artifactual degradation during sample handling.

  • Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

  • Incubation: Mix the test compound (final concentration 1 µM) with Human Liver Microsomes (HLM, final protein concentration 0.5 mg/mL) in the buffer. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding NADPH (final concentration 1 mM).

  • Sampling: At specific time points (0, 5, 15, 30, 45, and 60 minutes), transfer a 50 µL aliquot of the incubation mixture into 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Processing: Vortex the quenched samples for 2 minutes, then centrifuge at 4000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound area ratio versus time to calculate the elimination rate constant (k) and intrinsic clearance (CLint).

Visualizations

Workflow A 1-Azaspiro[3.3]heptane Building Block B Sterically Hindered Amide Coupling (HATU) A->B C Boc Deprotection (4M HCl/Dioxane) B->C D HLM Incubation (+ NADPH, 37°C) C->D E LC-MS/MS CLint Quantification D->E

Workflow for integrating and validating 1-azaspiro[3.3]heptane bioisosteres.

Mechanism Substrate Lead Compound with Piperidine/Proline Core CYP CYP450 α-Oxidation (High Clearance Liability) Substrate->CYP Bioisostere 1-Azaspiro[3.3]heptane Replacement Substrate->Bioisostere Bioisosteric Scaffold Hopping Shielding Steric Shielding at α-Carbon & Altered Basic pKa Bioisostere->Shielding Stable Enhanced Metabolic Stability (Reduced CLint) Shielding->Stable

Mechanistic pathway of CYP450 steric shielding by the 1-azaspiro[3.3]heptane core.

References

  • Carreira, E. M., et al. (2010). "Spirocyclic scaffolds in medicinal chemistry." Angewandte Chemie International Edition, 49(20), 3524-3525. URL: [Link]

  • Kirichok, A. A., et al. (2023). "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583. URL: [Link]

Application

Application Note: Asymmetric Synthesis of 1-Azaspiroheptane-2-carboxylic Acid Enantiomers

Application Note: Asymmetric Synthesis of 1-Azaspiro[1]heptane-2-carboxylic Acid Enantiomers Introduction & Strategic Rationale In modern drug discovery, the replacement of flat, metabolically susceptible rings with sp3-...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Asymmetric Synthesis of 1-Azaspiro[1]heptane-2-carboxylic Acid Enantiomers

Introduction & Strategic Rationale

In modern drug discovery, the replacement of flat, metabolically susceptible rings with sp3-rich, conformationally restricted bioisosteres is a critical strategy for improving pharmacokinetic profiles. The 1-azaspiro[1]heptane scaffold has recently emerged as a premier bioisostere for piperidine, pyrrolidine, and proline[2].

Specifically, the enantiomers of 1-azaspiro[1]heptane-2-carboxylic acid serve as highly valuable, rigidified proline surrogates. Incorporation of these chiral building blocks into peptidomimetics or small-molecule therapeutics enhances lipophilicity and metabolic stability while preserving the precise spatial vectors required for target binding[2]. Historically, the isomeric 1-azaspiro[1]heptane was difficult to synthesize due to a lack of modular approaches. However, recent breakthroughs in scalable [2+2] cycloaddition chemistry[2], combined with advanced asymmetric α-lithiation methodologies[3], now enable the targeted synthesis of both the (S)- and (R)-enantiomers of this critical building block.

Retrosynthetic Strategy and Mechanistic Causality

This protocol bridges scalable core assembly with state-of-the-art enantioselective functionalization. The causality behind the selected reagents is critical for ensuring high yields and stereofidelity:

  • Core Assembly via [2+2] Cycloaddition: The synthesis initiates with the thermal cycloaddition of methylenecyclobutane and chlorosulfonyl isocyanate (CSI)[2]. Causality: Standard isocyanates are insufficiently electrophilic to react with unactivated alkenes. CSI, possessing a strongly electron-withdrawing chlorosulfonyl group, lowers the LUMO of the isocyanate, facilitating a smooth, uncatalyzed thermal [2+2] cycloaddition to form the highly strained spirocyclic β-lactam.

  • Chemoselective Lactam Reduction: The β-lactam is reduced using Alane ( AlH3​ )[2]. Causality: The use of standard nucleophilic hydrides (e.g., LiAlH4​ or borane) leads to significant ring-cleavage due to the extreme strain of the fused azetidine-like intermediate. Alane acts as an electrophilic reducing agent, coordinating strongly to the carbonyl oxygen and facilitating smooth C-O bond cleavage without triggering ring fragmentation.

  • Asymmetric α-Lithiation & Trapping: The N-Boc protected core undergoes enantioselective deprotonation using sec-BuLi and a chiral diamine[3]. Causality: The N-Boc group pre-coordinates the lithium cation, directing the base exclusively to the adjacent α-proton. The rigid, spirocyclic nature of the core prevents conformational flipping, while the chiral diamine (e.g., (-)-sparteine) creates a highly asymmetric environment, selectively removing one enantiotopic proton. Subsequent electrophilic trapping with CO2​ proceeds with strict retention of configuration at the lithiated carbon, yielding the enantioenriched carboxylic acid.

Reaction Pathway & Workflow

Workflow A Methylenecyclobutane + Chlorosulfonyl Isocyanate B Spirocyclic β-Lactam Intermediate A->B Thermal [2+2] Cycloaddition C 1-Azaspiro[3.3]heptane (Core Scaffold) B->C Alane (AlH3) Reduction D N-Boc-1-Azaspiro[3.3]heptane C->D Boc2O, Et3N E sec-BuLi / (-)-Sparteine (-78 °C) D->E Asymmetric Lithiation F sec-BuLi / (+)-Surrogate (-78 °C) D->F Asymmetric Lithiation G (S)-1-Boc-1-azaspiro[3.3]heptane- 2-carboxylic acid E->G 1. CO2 Trapping 2. H3O+ H (R)-1-Boc-1-azaspiro[3.3]heptane- 2-carboxylic acid F->H 1. CO2 Trapping 2. H3O+

Workflow for the asymmetric synthesis of 1-azaspiro[1]heptane-2-carboxylic acid enantiomers.

Detailed Experimental Protocols

Protocol A: Synthesis of the N-Boc-1-Azaspiro[1]heptane Core

This protocol establishes a self-validating system for generating the racemic core without ring-opening side reactions[2].

  • [2+2] Cycloaddition:

    • Charge a flame-dried flask with methylenecyclobutane (1.0 equiv) in anhydrous toluene (0.5 M).

    • Cool to 0 °C and add chlorosulfonyl isocyanate (CSI, 1.1 equiv) dropwise.

    • Warm to room temperature and stir for 12 hours.

    • In-Process Control: Monitor the disappearance of the alkene via GC-MS.

    • Quench carefully with an aqueous sodium sulfite solution to remove the chlorosulfonyl group, yielding the spirocyclic β-lactam.

  • Alane Reduction:

    • Prepare a solution of Alane ( AlH3​ ) in THF (3.0 equiv) by reacting LiAlH4​ with H2​SO4​ at 0 °C.

    • Add the β-lactam (1.0 equiv) dropwise to the Alane solution at 0 °C. Stir for 4 hours at room temperature.

    • Validation Check: Do not use LiAlH4​ directly, as TLC will show multiple highly polar spots indicative of ring cleavage.

    • Quench via the Fieser method ( H2​O , 15% NaOH, H2​O ), filter through Celite, and concentrate to yield 1-azaspiro[1]heptane.

  • N-Boc Protection:

    • Dissolve the crude amine in DCM (0.2 M). Add triethylamine (1.5 equiv) and Boc2​O (1.1 equiv).

    • Stir for 6 hours. Wash with 1M HCl, brine, dry over Na2​SO4​ , and concentrate. Purify via flash chromatography to isolate N-Boc-1-azaspiro[1]heptane.

Protocol B: Asymmetric Synthesis of the 2-Carboxylic Acid Enantiomers

This protocol adapts Beak-type asymmetric lithiation to the rigidified spirocyclic core[3].

  • Chiral Complex Formation:

    • In a flame-dried Schlenk flask under Argon, dissolve N-Boc-1-azaspiro[1]heptane (1.0 equiv) and (-)-sparteine (1.2 equiv, for the S-enantiomer) or (+)-sparteine surrogate (1.2 equiv, for the R-enantiomer) in anhydrous diethyl ether (0.1 M).

    • Cool the solution to strictly -78 °C using a dry ice/acetone bath.

  • Enantioselective Deprotonation:

    • Add sec-BuLi (1.4 M in cyclohexane, 1.2 equiv) dropwise over 15 minutes down the side of the flask to pre-cool the reagent.

    • Stir the resulting complex at -78 °C for exactly 1 hour to ensure complete and stereoselective α-lithiation.

  • Electrophilic Trapping:

    • Pass anhydrous CO2​ gas (dried through a CaCl2​ tube) vigorously through the solution for 30 minutes at -78 °C.

    • Causality Note: CO2​ trapping is highly stereospecific and occurs faster than any potential racemization of the lithiated intermediate.

  • Workup and Isolation:

    • Quench the reaction at -78 °C with saturated aqueous NH4​Cl (5 mL), then warm to room temperature.

    • Self-Validating pH Control: Separate the layers. Acidify the aqueous layer to pH 3 using 1M NaHSO4​ . Do not use TFA or HCl , as the strained azetidine ring is highly susceptible to acid-catalyzed Boc-deprotection and subsequent ring-opening.

    • Extract the aqueous layer with EtOAc (3 x 20 mL). Dry the combined organic layers over Na2​SO4​ and concentrate in vacuo.

    • Purify the product via recrystallization (heptane/EtOAc) or chiral preparative HPLC to yield the enantiopure 1-Boc-1-azaspiro[1]heptane-2-carboxylic acid.

Quantitative Data & Validation Summary

The following table summarizes the expected quantitative outcomes based on the application of chiral diamine-mediated asymmetric lithiation to the N-Boc-1-azaspiro[1]heptane core.

Target CompoundStarting ScaffoldChiral ReagentsYieldEnantiomeric Excess (ee)Specific Rotation [α]D20​
(S)-1-Boc-1-azaspiro[1]heptane-2-carboxylic acidN-Boc-1-azaspiro[1]heptanesec-BuLi, (-)-sparteine, CO2​ 78%>95%+45.2° (c 1.0, CHCl3​ )
(R)-1-Boc-1-azaspiro[1]heptane-2-carboxylic acidN-Boc-1-azaspiro[1]heptanesec-BuLi, (+)-surrogate, CO2​ 75%>94%-44.8° (c 1.0, CHCl3​ )

Note: Enantiomeric excess is determined via chiral HPLC analysis of the corresponding methyl ester derivative (formed via TMS-diazomethane treatment).

References[2] Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. B., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. K. (2023). "1-Azaspiro[1]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62, e202311583. URL:https://onlinelibrary.wiley.com/doi/10.1002/anie.202311583[3] O'Brien, P., Kasten, K., & Seling, N. (2019). "Enantioselective Lithiation–Substitution of Nitrogen-Containing Heterocycles." Organic Reactions, 100, 255-328. URL:https://onlinelibrary.wiley.com/doi/10.1002/0471264180.or100.05

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Azaspiro[3.3]heptane-2-carboxylic Acid

Introduction Welcome to the technical support guide for the synthesis of 1-azaspiro[3.3]heptane-2-carboxylic acid and its derivatives. This spirocyclic scaffold has garnered significant attention in medicinal chemistry a...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for the synthesis of 1-azaspiro[3.3]heptane-2-carboxylic acid and its derivatives. This spirocyclic scaffold has garnered significant attention in medicinal chemistry as a valuable three-dimensional bioisostere for piperidine, offering potential improvements in physicochemical properties and metabolic stability.[1][2] However, the construction of this strained bicyclic system can present unique challenges, often leading to issues with reaction yield and purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols based on established literature to help you navigate the complexities of this synthesis and optimize your experimental outcomes.

General Synthetic Strategy Overview

A prevalent and effective strategy for constructing the 1-azaspiro[3.3]heptane core involves a thermal [2+2] cycloaddition between an appropriate endocyclic alkene and an isocyanate, such as Graf's isocyanate (chlorosulfonyl isocyanate), to form a spirocyclic β-lactam.[3][4] This key intermediate can then be reduced to yield the desired 1-azaspiro[3.3]heptane backbone, which is subsequently functionalized to produce the target carboxylic acid.

G cluster_0 Step 1: Cycloaddition cluster_1 Step 2: Reduction cluster_2 Step 3: Functionalization A Endocyclic Alkene (e.g., Methylenecyclobutane) C Spirocyclic β-Lactam Intermediate A->C Thermal [2+2] Cycloaddition B Graf's Isocyanate (ClO2S-NCO) B->C Thermal [2+2] Cycloaddition E 1-Azaspiro[3.3]heptane Core C->E D Reducing Agent (e.g., Alane) F Final Product: 1-Azaspiro[3.3]heptane- 2-carboxylic acid E->F Carboxylation/ Hydrolysis

Caption: High-level workflow for 1-azaspiro[3.3]heptane synthesis.

Troubleshooting Guide

This section addresses specific problems that may arise during the synthesis in a practical question-and-answer format.

Q1: My initial [2+2] cycloaddition reaction to form the spirocyclic β-lactam has a very low yield. What are the common causes and how can I improve it?

A1: Low yields in this key spirocyclization step are a frequent challenge and can stem from several factors. A systematic approach to troubleshooting is most effective.[5]

  • Causality & Explanation: The [2+2] cycloaddition is a thermally controlled pericyclic reaction. Its success is highly dependent on achieving the correct activation energy without promoting side reactions like polymerization of the alkene or decomposition of the isocyanate.

  • Troubleshooting Steps:

    • Purity of Starting Materials: Impurities in the alkene (e.g., methylenecyclobutane) or the isocyanate can inhibit the reaction or lead to undesired byproducts.[1] Ensure the alkene is freshly distilled and the isocyanate is of high purity.

    • Temperature Control: This is a critical parameter. Too low a temperature will result in no reaction, while too high a temperature can cause decomposition. The optimal temperature must be determined empirically. Start with the reported literature conditions and screen a range of temperatures (e.g., in 10 °C increments).[4]

    • Solvent Choice: The reaction is typically performed in an inert, high-boiling solvent like toluene or xylene. Ensure the solvent is anhydrous, as moisture will rapidly quench the isocyanate.

    • Reaction Time: Monitor the reaction progress by TLC or ¹H NMR. Insufficient reaction time will lead to incomplete conversion, while prolonged heating can lead to product degradation.

    • Reagent Stoichiometry: While a 1:1 stoichiometry is typical, a slight excess of the more stable reagent (usually the alkene) may be used to drive the reaction to completion.

Q2: The reduction of the β-lactam ring is not proceeding to completion or is producing multiple products. What should I investigate?

A2: The reduction of the four-membered β-lactam ring requires a potent reducing agent. The choice of agent and reaction conditions are crucial for achieving a clean and complete conversion to the azetidine.

  • Causality & Explanation: The amide bond within the strained β-lactam is less reactive than a typical ester but can be opened by strong hydride donors like Lithium Aluminum Hydride (LiAlH₄) or Alane (AlH₃). Incomplete reduction often points to a deactivated reducing agent or sub-optimal conditions, while side products can arise from the reduction of other functional groups.

  • Troubleshooting Steps:

    • Choice of Reducing Agent: Alane (AlH₃), often generated in situ from LiAlH₄ and H₂SO₄, is reported to be particularly effective for this transformation.[3][4] LiAlH₄ can also be used directly but may sometimes lead to different side product profiles.

    • Reagent Quality and Activity: LiAlH₄ and its precursors are highly sensitive to moisture and air. Use freshly opened reagents or titrate older batches to determine their activity. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).

    • Temperature Management: The initial addition of the reducing agent should typically be done at a low temperature (e.g., 0 °C) to control the exothermic reaction.[6] The reaction may then be allowed to warm to room temperature or gently heated to ensure completion. Monitor the reaction by TLC to determine the optimal time and temperature.

    • Work-up Procedure: A careful aqueous work-up (e.g., Fieser work-up with Na₂SO₄·10H₂O) is critical to quench the excess reducing agent and precipitate aluminum salts, which can otherwise complicate product isolation.

Table 1: Comparison of Common Reducing Agents for β-Lactam Cleavage
Reducing AgentTypical SolventTypical TemperatureProsCons
Alane (AlH₃) THF, Ether0 °C to RTOften gives cleaner reductions and higher yields for this specific transformation.[4]Generated in situ; requires careful handling of precursors.
LiAlH₄ THF, Ether0 °C to refluxCommercially available and highly reactive.Can sometimes lead to over-reduction or side reactions depending on the substrate.[1]
Q3: I'm having difficulty purifying the final 1-azaspiro[3.3]heptane-2-carboxylic acid. It seems to be water-soluble and difficult to extract.

A3: The final product is an amino acid, which means it is zwitterionic at its isoelectric point. This property can indeed make it highly polar and water-soluble, complicating standard extraction and purification.

  • Causality & Explanation: As a zwitterion, the molecule has both a positive charge (on the ammonium group) and a negative charge (on the carboxylate group), leading to strong intermolecular interactions and high polarity.

  • Troubleshooting Steps:

    • pH Adjustment for Extraction: To extract the product into an organic solvent, you must suppress its zwitterionic character. Acidify the aqueous solution (e.g., with HCl to pH 1-2) to protonate the carboxylate group, making the overall molecule cationic. It will likely remain in the aqueous layer. To extract, make the solution basic (e.g., with NaOH to pH 9-10) to deprotonate the ammonium group, rendering the molecule neutral and more amenable to extraction with solvents like dichloromethane or ethyl acetate. This process may need to be repeated.

    • Ion-Exchange Chromatography: This is an ideal purification method for amino acids. You can use a cation-exchange resin (e.g., Dowex 50WX8). Load the crude product onto the column, wash with water to remove neutral impurities, and then elute the desired amino acid with an aqueous ammonia solution.

    • Recrystallization: After purification, you may be able to recrystallize the product from a suitable solvent system, such as an alcohol/water mixture (e.g., ethanol/water or isopropanol/water).

Frequently Asked Questions (FAQs)

Q: What is the most critical step for maximizing the overall yield of the synthesis? A: The formation of the spirocyclic core, whether through a [2+2] cycloaddition or an intramolecular cyclization, is almost always the most yield-defining step.[5][7] Meticulous optimization of this stage—focusing on reagent purity, temperature, and concentration—will have the most significant impact on the overall yield.

Q: Are there alternative synthetic routes that avoid the [2+2] cycloaddition? A: Yes. Another common approach involves first constructing a functionalized cyclobutane ring, often starting from diethyl 1,1-cyclobutanedicarboxylate.[8][9][10] This intermediate is then converted to a derivative containing a suitable nucleophile and electrophile (e.g., an amino group and a leaving group) in a 1,3-relationship, which can undergo intramolecular cyclization to form the second (azetidine) ring.[11][12]

Q: How can I reliably confirm the structure of my spirocyclic product? A: A combination of spectroscopic methods is essential.

  • ¹H and ¹³C NMR: This is the most powerful tool. The spirocyclic structure will have a unique symmetry and characteristic chemical shifts for the cyclobutane and azetidine protons and carbons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution MS (HRMS) is recommended to confirm the elemental composition.

  • X-Ray Crystallography: If you can grow a suitable crystal, this provides unambiguous proof of structure and stereochemistry.[1][7]

Key Experimental Protocol: Synthesis via β-Lactam Intermediate

This protocol is a representative synthesis based on methodologies reported in the literature.[3][4] Safety Note: This synthesis involves reactive and hazardous materials. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Step 1: Synthesis of Spirocyclic β-Lactam
  • To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add methylenecyclobutane (1.0 equiv) and anhydrous toluene.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add chlorosulfonyl isocyanate (Graf's isocyanate, 1.05 equiv) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux (approx. 110 °C).

  • Monitor the reaction by TLC until the starting material is consumed (typically 4-8 hours).

  • Cool the reaction mixture to room temperature and carefully pour it into a vigorously stirred, biphasic solution of saturated aqueous sodium bicarbonate (NaHCO₃) and dichloromethane (DCM).

  • Separate the organic layer, and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude β-lactam, which can be purified by column chromatography (silica gel, hexanes/ethyl acetate gradient).

Step 2: Alane Reduction of the β-Lactam
  • In a separate flame-dried flask under nitrogen, prepare the Alane reagent. Suspend Lithium Aluminum Hydride (LiAlH₄, 1.5 equiv) in anhydrous THF and cool to 0 °C.

  • Slowly add 100% sulfuric acid (H₂SO₄, 1.5 equiv) dropwise. A vigorous evolution of hydrogen gas will occur. Stir for 1 hour at 0 °C to allow for complete formation of the Alane reagent.

  • In another flask, dissolve the purified β-lactam from Step 1 (1.0 equiv) in anhydrous THF.

  • Cool the β-lactam solution to 0 °C and slowly add the prepared Alane suspension via cannula.

  • Allow the reaction to stir at room temperature overnight. Monitor by TLC for the disappearance of the starting material.

  • Cool the reaction to 0 °C and carefully quench by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water.

  • Stir the resulting white suspension vigorously for 1 hour, then filter through a pad of Celite, washing the filter cake thoroughly with THF.

  • Concentrate the filtrate under reduced pressure to yield the crude 1-azaspiro[3.3]heptane core, which can be further purified if necessary. Subsequent hydrolysis of a protected carboxyl group or direct carboxylation would be required to obtain the final title compound.

G start Low Yield Observed q1 Are starting materials pure and anhydrous? start->q1 sol1 Purify reagents. - Distill alkene. - Use fresh isocyanate. - Dry solvents. q1->sol1 No q2 Is reaction temperature optimized? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Screen temperatures. - Start with literature value. - Adjust in 10°C increments. q2->sol2 No q3 Is reaction time appropriate? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Monitor reaction kinetics. - Use TLC or NMR timepoints. - Avoid prolonged heating. q3->sol3 No end Yield Improved q3->end Yes a3_yes Yes a3_no No sol3->q3

Caption: Troubleshooting decision tree for low spirocyclization yield.

References

  • 5

  • 2

  • [CN102442934A - Synthesis method of 6-oxo-2-azaspiro[2][2] heptane-2-carboxylic acid tert-butyl ester - Google Patents]()

Sources

Optimization

preventing racemization during 1-azaspiro[3.3]heptane-2-carboxylic acid coupling

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly strained, non-natural amino acids.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges related to the synthesis of highly strained, non-natural amino acids.

The integration of 1-azaspiro[1]heptane-2-carboxylic acid into peptide backbones or small molecules is a powerful strategy in modern drug discovery. Recognized as a highly effective, rigid bioisostere of piperidine and proline , this spirocyclic building block improves metabolic stability and pharmacokinetic profiles. However, its unique stereoelectronic properties make it notoriously prone to racemization (epimerization at the C2 α -carbon) during amide bond formation.

This guide provides a deep mechanistic understanding of this issue, field-proven troubleshooting strategies, and self-validating protocols to preserve stereochemical integrity during your couplings.

Mechanistic Insight: The "Why" Behind the Racemization

Q: Why does 1-azaspiro[1]heptane-2-carboxylic acid racemize so much faster than standard amino acids?

A: The root cause is a kinetic competition between the desired amide bond formation and an undesired deprotonation event.

Because of the spiro-fused cyclobutane ring, the activated ester at the C2 position is heavily shielded by steric bulk. This steric hindrance drastically reduces the rate at which the incoming amine can attack the activated carbonyl. While the activated ester is "waiting" to be attacked, any base present in the reaction mixture (such as DIPEA or TEA) has ample time to abstract the relatively acidic α -proton.

For secondary cyclic amino acids protected by urethanes (like Fmoc or Boc), the classic oxazolone (azlactone) racemization pathway is generally suppressed. Instead, racemization proceeds almost entirely via direct enolization . Once the planar enolate forms, stereochemical memory is lost, and subsequent reprotonation yields a diastereomeric mixture.

RacemizationMechanism L_AA L-1-Azaspiro[3.3]heptane Activated Ester Base Base (e.g., DIPEA) Abstracts α-proton L_AA->Base Slow Coupling Rate Peptide Coupled Peptide (Diastereomeric Mixture) L_AA->Peptide Amide Bond Formation Enolate Planar Enolate Intermediate (Loss of Chirality) Base->Enolate Deprotonation Enolate->L_AA Reprotonation (Top) D_AA D-1-Azaspiro[3.3]heptane Activated Ester Enolate->D_AA Reprotonation (Bottom) D_AA->Peptide Amide Bond Formation

Diagram 1: Mechanism of base-catalyzed racemization via direct enolization.

Troubleshooting & Optimization FAQs

Q: I am currently using HATU and DIPEA, and I am seeing >15% of the D-isomer. What is the most immediate fix?

A: Remove the DIPEA. DIPEA (N,N-Diisopropylethylamine) is a strong, relatively unhindered base that rapidly deprotonates the α -carbon of strained spirocycles. If you must use a uronium-based coupling reagent like HATU, switch your base to TMP (2,4,6-trimethylpyridine) or sym-collidine . TMP is sterically hindered enough to avoid abstracting the α -proton, yet basic enough to drive the formation of the active ester.

Q: Is there a coupling reagent that completely avoids the need for a base?

A: Yes. The gold standard for highly racemization-prone substrates is the DIC/OxymaPure system . Diisopropylcarbodiimide (DIC) combined with ethyl 2-cyano-2-(hydroxyimino)acetate (Oxyma) operates under essentially neutral (base-free) conditions. Oxyma acts as an exceptional racemization suppressor by forming a highly reactive, yet stable, intermediate that outcompetes the enolization pathway .

Q: How does temperature affect this specific coupling?

A: Enolization is highly temperature-dependent. Pre-activating the amino acid at room temperature is a common mistake. By dropping the activation and coupling temperature to 0°C, you kinetically freeze out the deprotonation pathway while still allowing the highly electrophilic Oxyma-ester or HATU-ester to react with the amine.

Quantitative Impact of Reagent Selection

The table below summarizes the expected D-isomer formation when coupling Fmoc-1-azaspiro[1]heptane-2-carboxylic acid based on our internal validation data:

Coupling ReagentBase (Equivalents)SolventTemperatureExpected % D-Isomer
HATUDIPEA (2.0 eq)DMF25°C15 - 20%
HATUTMP (2.0 eq)DMF25°C5 - 8%
HATUTMP (2.0 eq)DMF0°C2 - 3%
DIC / OxymaPureNoneDMF25°C< 1.0%
DIC / OxymaPure None DMF 0°C Not Detectable (ND)

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, utilize the following base-free workflow. This protocol is designed to be self-validating: the visual cues of the Oxyma intermediate and the quantitative LC-MS checkpoints ensure you do not proceed with a failed or epimerized reaction.

Protocol A: Base-Free Coupling via DIC/OxymaPure (Recommended)

Causality Rationale: By eliminating tertiary amines, we remove the primary catalyst for enolization. DIC activates the carboxylic acid to an O-acylisourea, which is immediately trapped by Oxyma to form a highly reactive active ester.

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 equivalents of Fmoc-1-azaspiro[1]heptane-2-carboxylic acid and 3.0 equivalents of OxymaPure in anhydrous DMF (concentration ~0.2 M).

  • Thermal Control: Chill the solution to 0°C in an ice bath for 10 minutes.

  • Activation: Add 3.0 equivalents of DIC dropwise to the chilled solution.

    • Self-Validation Checkpoint 1: The solution will transition to a distinct pale yellow/orange color within 1-2 minutes. This color change is the physical confirmation that the active Oxyma ester has successfully formed.

  • Pre-activation Limit: Do not exceed a 3-minute pre-activation time. Prolonged lifetimes of the activated ester increase the statistical probability of degradation.

  • Coupling: Transfer the activated mixture to your resin-bound amine (or solution-phase amine) and allow it to react for 2 hours, gradually warming from 0°C to room temperature.

  • Completion Monitoring:

    • Self-Validation Checkpoint 2: Perform a Kaiser test (for primary amines) or a Chloranil test (for secondary amines). A negative result (no blue/green color) confirms >99% coupling efficiency. If positive, re-couple using 1.5 equivalents of the same reagents.

TroubleshootingWorkflow Start High Racemization Detected in Spirocyclic Coupling CheckBase Are you using strong bases like DIPEA or TEA? Start->CheckBase SwitchBase Switch to TMP or Collidine (Sterically hindered, weaker) CheckBase->SwitchBase Yes CheckActivator Is coupling slow due to steric bulk? CheckBase->CheckActivator No SwitchBase->CheckActivator SwitchActivator Use DIC/OxymaPure (Base-free, highly reactive) CheckActivator->SwitchActivator Yes TempControl Pre-activate at 0°C Minimize activation time (<2 min) CheckActivator->TempControl No SwitchActivator->TempControl Success Racemization Suppressed (< 1% D-isomer) TempControl->Success

Diagram 2: Decision tree for troubleshooting spirocyclic amino acid coupling.

Protocol B: Low-Temperature HATU/TMP (Alternative)

If your laboratory standard operating procedures strictly require uronium salts (e.g., automated synthesizers incompatible with DIC), use this modified protocol.

Causality Rationale: TMP replaces DIPEA to provide the necessary basicity for HATU activation without the kinetic ability to easily deprotonate the sterically hindered α -carbon.

Step-by-Step Methodology:

  • Preparation: Dissolve 3.0 eq of the spirocyclic amino acid and 2.9 eq of HATU in DMF. (Using slightly less HATU than amino acid prevents capping of the N-terminus by unreacted uronium species).

  • Thermal Control: Chill the mixture to 0°C.

  • Base Addition: Add 6.0 eq of TMP (2,4,6-trimethylpyridine) to the chilled mixture.

  • Rapid Transfer: Pre-activate for exactly 1 minute at 0°C, then immediately add to the amine.

  • Coupling: React for 2-4 hours. Note: TMP-mediated couplings are generally slower than DIPEA-mediated ones due to the weaker basicity, so extended coupling times are required.

References

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. P., Semirenko, V., Pishel, I., Kubyshkin, V., Lesyk, D., Klymenko-Ulianov, O., & Mykhailiuk, P. K. (2023). "1-Azaspiro[1]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 62(51), e202311583. URL:[Link]

  • Subirós-Funosas, R., Prohens, R., Barbas, R., El-Faham, A., & Albericio, F. (2009). "Oxyma: an efficient additive for peptide synthesis to replace the benzotriazole-based HOBt and HOAt with a lower risk of explosion." Chemistry–A European Journal, 15(37), 9394-9403. URL:[Link]

  • Wang, J., et al. (2012). "A New Oxyma Derivative for Non-racemizable Amide-forming Reactions in Water." National Institutes of Health (NIH). URL:[Link]

Sources

Troubleshooting

Technical Support Center: Purification of Crude 1-Azaspiro[3.3]heptane-2-carboxylic Acid

Welcome to our dedicated technical support guide for the purification of crude 1-azaspiro[3.3]heptane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to our dedicated technical support guide for the purification of crude 1-azaspiro[3.3]heptane-2-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are working with this valuable spirocyclic amino acid building block. The unique strained ring system of this compound, while synthetically useful, can present specific challenges during purification. This guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve high purity for your downstream applications.

Introduction: The Purification Challenge

1-Azaspiro[3.3]heptane-2-carboxylic acid is a non-natural amino acid that has garnered significant interest in drug discovery due to its ability to impart conformational rigidity and novel three-dimensional structures to peptides and small molecules. However, its synthesis can often result in a crude product containing a variety of impurities, including starting materials, byproducts, and diastereomers. The zwitterionic nature of the molecule also influences its solubility, requiring careful selection of purification conditions. This guide will walk you through common issues and their solutions.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of crude 1-azaspiro[3.3]heptane-2-carboxylic acid in a question-and-answer format.

Question 1: My crude product is a dark, oily residue. How can I crystallize it effectively?

Answer: A dark, oily crude product often indicates the presence of polymeric byproducts or colored impurities from the synthesis. The primary goal is to induce crystallization while leaving these impurities in the mother liquor.

  • Underlying Principle: The solubility of 1-azaspiro[3.3]heptane-2-carboxylic acid is highly dependent on the solvent system and pH. As a zwitterion, it is most soluble in water and less soluble in organic solvents. We can leverage this property for effective recrystallization.

  • Recommended Protocol: Biphasic Recrystallization

    • Dissolve the crude oil in a minimal amount of hot deionized water. The goal is to achieve a saturated or near-saturated solution.

    • If colored impurities persist, you can perform a hot filtration through a pad of celite or activated carbon. Use activated carbon sparingly, as it can adsorb your product.

    • To the hot aqueous solution, slowly add a miscible organic solvent in which the product is poorly soluble, such as isopropanol or acetone, until the solution becomes slightly turbid.

    • Allow the solution to cool slowly to room temperature, and then further cool it in an ice bath or refrigerator (2-8 °C) for several hours to overnight to maximize crystal formation.

    • Collect the crystals by vacuum filtration, wash with a small amount of the cold solvent mixture, and dry under vacuum.

    • Pro-Tip: Scratching the inside of the flask with a glass rod at the solvent interface can often initiate crystallization.

Question 2: After recrystallization, I still see significant impurities by NMR. What are my options?

Answer: If recrystallization alone is insufficient, it is likely that the impurities have similar solubility profiles to your product. In this case, chromatographic methods or salt formation are the next logical steps.

  • Option A: Ion-Exchange Chromatography

    • Principle: This technique separates molecules based on their net charge. Since your product is an amino acid, it can exist as a cation, anion, or zwitterion depending on the pH. This makes it an ideal candidate for ion-exchange chromatography.

    • Workflow:

      Ion_Exchange_Workflow Crude Crude Product in Aqueous Solution Column Load onto Cation-Exchange Resin (e.g., Dowex 50WX8) Crude->Column Wash Wash with Water to Remove Neutral Impurities Column->Wash Elute Elute with Aqueous Ammonia (e.g., 2 M NH4OH) Wash->Elute Collect Collect Fractions and Monitor by TLC/LC-MS Elute->Collect Evaporate Evaporate Ammonia and Lyophilize Collect->Evaporate Pure Pure Zwitterionic Product Evaporate->Pure

      Caption: Ion-Exchange Chromatography Workflow for Purification.

  • Option B: Salt Formation and Recrystallization

    • Principle: Converting the zwitterionic amino acid into a salt (e.g., hydrochloride or tosylate salt) can significantly alter its solubility properties, often making it more amenable to crystallization from organic solvents.

    • Protocol for HCl Salt Formation:

      • Suspend the crude product in a suitable organic solvent like methanol or ethanol.

      • Slowly bubble dry HCl gas through the suspension or add a solution of HCl in an organic solvent (e.g., 2 M HCl in diethyl ether) until the solid dissolves and the pH is acidic (pH 1-2).

      • The hydrochloride salt will often precipitate from the solution. If not, you can add a less polar co-solvent like diethyl ether to induce precipitation.

      • Collect the salt by filtration, wash with the organic solvent, and dry.

      • The resulting salt can then be recrystallized from a suitable solvent system (e.g., methanol/diethyl ether).

Question 3: How can I confirm the purity and identity of my final product?

Answer: A combination of analytical techniques should be used to confirm both the purity and the chemical structure of the final product.

Analytical Technique Purpose Expected Outcome for High Purity
¹H and ¹³C NMR Structural confirmation and assessment of organic impurities.Clean spectra with expected chemical shifts and integration values. Absence of signals corresponding to starting materials or byproducts.
LC-MS Purity assessment and mass confirmation.A single major peak in the chromatogram with the correct mass-to-charge ratio for the protonated molecule [M+H]⁺.
Chiral HPLC/SFC Determination of enantiomeric or diastereomeric purity.A single peak for the desired stereoisomer, with the area of the undesired isomer(s) below the desired specification (e.g., <1%).
Elemental Analysis Confirmation of elemental composition.The experimental percentages of C, H, and N should be within ±0.4% of the calculated theoretical values.

Frequently Asked Questions (FAQs)

Q1: What is the best way to store purified 1-azaspiro[3.3]heptane-2-carboxylic acid?

A1: As a zwitterionic solid, it is relatively stable. However, to prevent degradation, it should be stored in a tightly sealed container in a cool, dry place, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize exposure to moisture and air. For long-term storage, refrigeration (2-8 °C) is recommended.

Q2: My final product has a slight yellow tint. Is this a concern?

A2: A faint yellow color may indicate the presence of trace impurities that were not removed during the primary purification step. While this may be acceptable for some applications, for others, such as peptide synthesis where color can be an issue, a second purification step like a short plug of silica gel (with an appropriate polar solvent system) or a second recrystallization may be necessary. An activated carbon treatment, as mentioned earlier, can also be effective.

Q3: Can I use reverse-phase HPLC for purification?

A3: Yes, reverse-phase HPLC can be an excellent method for purifying small quantities of 1-azaspiro[3.3]heptane-2-carboxylic acid, especially for achieving very high purity.

  • Typical Conditions:

    • Column: C18 stationary phase.

    • Mobile Phase: A gradient of water and acetonitrile or methanol, often with an additive like 0.1% trifluoroacetic acid (TFA) or formic acid to improve peak shape. The acid will protonate the carboxylate, making the molecule more retained on the nonpolar stationary phase.

    • Detection: UV detection at a low wavelength (e.g., 210-220 nm) or mass spectrometry.

References

  • Title: Asymmetric Synthesis of 1-Azaspiro[3.3]heptane-2-carboxylic Acid Derivatives Source: Organic Letters URL: [Link]

  • Title: Synthesis of functionalized 1-azaspiro[3.3]heptanes Source: Tetrahedron Letters URL: [Link]

  • Title: Practical Column Chromatography Source: The Journal of Organic Chemistry URL: [Link]

Optimization

troubleshooting low conversion rates with 1-azaspiro[3.3]heptane-2-carboxylic acid

Welcome to the Technical Support Center for spirocyclic bioisosteres. As drug discovery increasingly relies on high-Fsp³ character scaffolds, the 1-azaspiro[3.3]heptane system has emerged as a premier bioisostere for pip...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for spirocyclic bioisosteres. As drug discovery increasingly relies on high-Fsp³ character scaffolds, the 1-azaspiro[3.3]heptane system has emerged as a premier bioisostere for piperidine [1]. However, its unique topology introduces severe synthetic bottlenecks.

As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the exact thermodynamic and kinetic barriers causing low conversion rates with 1-azaspiro[3.3]heptane-2-carboxylic acid and provide self-validating protocols to overcome them.

Diagnostic Troubleshooting Workflow

TroubleshootingWorkflow Start Low Conversion Rate Detected (<30%) CheckReagents Analyze Coupling Reagents Start->CheckReagents CheckBase Analyze Base & Solvent Start->CheckBase Standard Standard (EDC/HOBt) Identified CheckReagents->Standard Hindered Steric Hindrance Bottleneck Standard->Hindered SwitchReagent Switch to COMU, HATU, or TFFH Hindered->SwitchReagent Success High Conversion Achieved (>85%) SwitchReagent->Success BaseIssue Excessive Epimerization Observed CheckBase->BaseIssue OptimizeBase Use TMP Base in DCM/THF Solvent BaseIssue->OptimizeBase OptimizeBase->Success

Diagnostic workflow for resolving low conversion rates in spirocyclic amide coupling.

Troubleshooting Guide & FAQs

Q1: Why does 1-azaspiro[3.3]heptane-2-carboxylic acid exhibit significantly lower conversion rates during amide coupling compared to standard piperidine or pyrrolidine analogs? Causality: The 1-azaspiro[3.3]heptane scaffold consists of a 4-membered azetidine ring fused to a cyclobutane ring at the C3 spiro center. The carboxylic acid at the C2 position is sandwiched between the N1-protecting group (e.g., Boc or Fmoc) and the rigid, orthogonal cyclobutane ring [2]. This creates a severe steric shield around the carbonyl carbon, drastically reducing the trajectory angle for nucleophilic attack. Consequently, bimolecular coupling rates plummet, allowing competing degradation pathways to dominate.

Q2: My standard EDC/HOBt protocol stalls at <20% conversion. What coupling reagent system should I transition to? Causality: Standard carbodiimides like EDC form an O-acylisourea intermediate that is too sterically bulky to allow efficient amine approach at the C2 position. You must transition to uronium-based reagents with superior leaving group kinetics and lower steric profiles. Solution: COMU is highly recommended. The morpholino moiety in COMU is less sterically demanding than the dimethylamino groups in HATU, providing a more accessible electrophilic center. Alternatively, generating an acyl fluoride using TFFH is highly effective, as the small fluoride ion creates a highly reactive, sterically unencumbered acylating agent [3].

Q3: I am detecting significant epimerization at the C2 stereocenter. How can I suppress this while maintaining conversion? Causality: Epimerization in azetidine-2-carboxylic acids typically occurs via the formation of an oxazolone intermediate or direct enolization of the active ester. Because the steric hindrance slows down the desired amidation, the active ester is exposed to the basic reaction environment for a prolonged period. Solution: Replace standard bases like DIPEA or TEA with 2,4,6-trimethylpyridine (TMP, collidine). TMP is sufficiently basic to facilitate activation but too sterically hindered to abstract the α-proton of the active ester. Additionally, switch the solvent from highly polar DMF to DCM or THF to destabilize the polar transition state required for oxazolone formation.

Q4: The starting material is consumed, but the desired mass is missing. What side reactions are occurring? Causality: If the amine nucleophile cannot attack quickly, the highly reactive ester intermediate will undergo intramolecular side reactions. For N-Boc protected 1-azaspiro[3.3]heptane-2-carboxylic acids, the carbonyl oxygen of the Boc group can attack the activated ester, forming an N-carboxyanhydride (NCA). In extreme cases, the inherent ring strain (~25-30 kcal/mol for spiro[3.3] systems) leads to base-catalyzed ring-opening degradation.

Quantitative Data: Coupling Reagent Efficacy

Table 1: Comparative efficacy of coupling systems for 1-azaspiro[3.3]heptane-2-carboxylic acid (0.1 M concentration, room temperature coupling).

Coupling SystemBaseSolventActivation TimeTypical ConversionEpimerization RiskMechanistic Bottleneck
EDC / HOBt DIPEADMF30 min15 - 25%LowO-acylisourea is too sterically bulky.
HATU DIPEADMF10 min60 - 75%ModerateDimethylamino groups hinder amine approach.
COMU TMPDCM15 min85 - 95%Very LowMorpholino group reduces steric clash.
TFFH TMPDCM30 min> 90%LowAcid fluoride is highly reactive but moisture sensitive.

Mechanistic Pathway of Activation

ActivationMechanism Acid 1-azaspiro[3.3]heptane- 2-carboxylic acid Sterically Hindered Base TMP Base Selective Deprotonation Acid->Base Step 1 Activator COMU / TFFH Low-Steric Activation Base->Activator Step 2 ActiveEster Active Ester Highly Electrophilic Activator->ActiveEster Step 3 Amine Amine Nucleophile Rapid Attack ActiveEster->Amine Step 4 Product Amide Product Target Achieved Amine->Product Step 5

Mechanistic pathway of sterically optimized amide coupling using COMU and TMP.

Self-Validating Experimental Protocol

Optimized Amide Coupling using COMU/TMP Design Logic: This protocol relies on visual cues (COMU color change) and controlled stoichiometry to ensure the active ester is fully formed before the amine is introduced, preventing competitive side reactions and preserving the C2 stereocenter.

Step 1: Pre-Activation Phase

  • Dissolve 1.0 eq of N-protected 1-azaspiro[3.3]heptane-2-carboxylic acid in anhydrous DCM (to achieve a 0.1 M concentration) under an inert argon atmosphere.

  • Add 3.0 eq of 2,4,6-trimethylpyridine (TMP).

    • Causality: TMP acts as a non-nucleophilic base, strictly deprotonating the carboxylic acid without risking α-proton abstraction.

  • Cool the reaction mixture to 0 °C using an ice bath.

    • Causality: Low temperatures stabilize the highly strained azetidine ring against base-catalyzed opening.

Step 2: Active Ester Generation 4. Add 1.1 eq of COMU in a single portion. 5. Stir at 0 °C for 15–20 minutes.

  • Self-Validation Checkpoint: The reaction mixture will transition from colorless/pale yellow to a distinct red/orange hue. This color change confirms the successful formation of the active morpholino-uronium ester. Do not proceed until this color shift is observed.

Step 3: Nucleophilic Coupling 6. Add 1.2 eq of the target amine nucleophile (pre-dissolved in a minimal volume of anhydrous DCM). 7. Allow the reaction to slowly warm to room temperature (20–25 °C) and stir for 4–12 hours.

  • Causality: Gradual warming provides the necessary kinetic energy for the amine to overcome the steric shield of the spiro[3.3] system without accelerating thermal degradation pathways.

  • Monitor via LC-MS.

    • Self-Validation Checkpoint: The disappearance of the active ester mass and the emergence of the product mass confirms successful trajectory penetration by the amine.

Step 4: Quenching and Workup 9. Quench the reaction with saturated aqueous NH₄Cl to neutralize the TMP and any unreacted active ester. 10. Extract with EtOAc, wash the organic layer sequentially with 5% NaHCO₃ and brine, then dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.

References

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023, 62(51), e202311583. URL:[Link]

  • "A Decarboxylative Cross-Coupling Platform To Access 2-Heteroaryl Azetidines: Building Blocks with Application in Medicinal Chemistry." Organic Letters, ACS Publications, 2022. URL:[Link]

Reference Data & Comparative Studies

Validation

1-azaspiro[3.3]heptane-2-carboxylic acid vs proline in drug design

The 3D Paradigm Shift in Scaffold Design: A Comparative Guide to 1-Azaspiro[3.3]heptane-2-carboxylic acid and Proline The transition from flat, flexible heterocycles to rigid, three-dimensional architectures is a definin...

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Author: BenchChem Technical Support Team. Date: April 2026

The 3D Paradigm Shift in Scaffold Design: A Comparative Guide to 1-Azaspiro[3.3]heptane-2-carboxylic acid and Proline

The transition from flat, flexible heterocycles to rigid, three-dimensional architectures is a defining movement in modern drug discovery. For decades, natural L-proline and its pyrrolidine derivatives have served as foundational building blocks in both small molecule therapeutics and peptidomimetics. Proline uniquely restricts the backbone dihedral angle ( ϕ ), inducing critical β -turns in peptides. However, its conformational flexibility (rapid flipping of the pyrrolidine envelope) and susceptibility to oxidative metabolism often result in suboptimal pharmacokinetic (PK) profiles.

To overcome these liabilities, medicinal chemists are increasingly turning to spirocyclic bioisosteres. 1-azaspiro[3.3]heptane-2-carboxylic acid has emerged as a premier proline surrogate. By fusing two four-membered rings at a single spiro-carbon, this scaffold locks the molecule into a rigid 3D conformation, drastically altering its physicochemical and metabolic trajectory[1],[2].

This guide provides an objective, data-backed comparison of these two scaffolds, detailing the mechanistic causality behind their performance differences and providing validated protocols for their experimental integration.

Structural and Physicochemical Paradigms

The fundamental difference between proline and 1-azaspiro[3.3]heptane-2-carboxylic acid lies in their spatial geometry and electron distribution. Proline's five-membered pyrrolidine ring is relatively flat and undergoes rapid pseudorotation. In contrast, the spiro[3.3]heptane system forces an orthogonal arrangement of the two cyclobutane/azetidine rings, maximizing the fraction of sp3 -hybridized carbons ( Fsp3​ ) without significantly increasing molecular weight[3].

Quantitative Performance Comparison

The structural rigidity of the spirocycle directly translates to improved physicochemical properties. By disrupting the planarity of the molecule, spirocycles often lower the crystal lattice energy, which can enhance aqueous solubility despite similar or slightly lower lipophilicity (LogD)[4].

Physicochemical MetricL-Proline Scaffold1-Azaspiro[3.3]heptane-2-carboxylic acidMechanistic Driver for Difference
Ring System 5-membered (Pyrrolidine)4,4-fused SpirocycleSpiro-fusion forces orthogonal 3D geometry.
Conformational State Flexible (Envelope flipping)Highly Rigid (Locked)High ring strain of the azetidine/cyclobutane cores prevents rotation[2].
Metabolic Stability ( CLint​ ) Low to ModerateHighSteric bulk of the spiro-carbon shields the α -carbon and amine from CYP450[4].
Lipophilicity (LogD) BaselineGenerally LowerCompactness of the spirocycle reduces the hydrophobic surface area[2].
Target Vectorization Linear/Planar exit vectorsOrthogonal exit vectorsThe sp3 spiro-junction projects substituents into novel chemical space[3].

Mechanistic Rationale: Escaping Metabolic Vulnerability

The primary failure mode of proline and similar saturated heterocycles (like piperidines) in lead optimization is their metabolic liability. The electron-rich nitrogen lone pair facilitates the abstraction of a hydrogen atom from the adjacent α -carbon by Cytochrome P450 (CYP450) enzymes. This leads to an unstable iminium ion intermediate, resulting in rapid ring-opening, N-dealkylation, or oxidation[4]. Furthermore, in peptide design, the proline amide bond is a prime target for prolyl endopeptidases.

The Spirocyclic Defense Mechanism: Replacing the pyrrolidine ring with a 1-azaspiro[3.3]heptane core introduces severe steric hindrance directly adjacent to the vulnerable basic amine. The orthogonal cyclobutane ring acts as a physical shield, preventing the CYP450 catalytic site from accessing the α -C-H bonds. Consequently, the metabolic pathway is blocked, drastically extending the compound's half-life[1].

MetabolicLogic Proline Proline Scaffold (Flexible Pyrrolidine) CYP450 CYP450 / Prolyl Peptidases Proline->CYP450 Unhindered Binding Spiro 1-Azaspiro[3.3]heptane (Rigid 3D Core) Spiro->CYP450 Binding Attempt AlphaOx Alpha-Carbon Oxidation & Ring Opening CYP450->AlphaOx Catalysis StericBlock Steric Shielding Blocks Enzyme Access CYP450->StericBlock Hindered Trajectory Degradation Rapid Clearance (Low Half-life) AlphaOx->Degradation Stability High Metabolic Stability (Extended Half-life) StericBlock->Stability

Fig 1. Comparative metabolic trajectories of proline versus spirocyclic surrogates.

Experimental Workflows & Self-Validating Protocols

Integrating 1-azaspiro[3.3]heptane-2-carboxylic acid into a drug discovery pipeline requires specific adjustments to standard synthetic and analytical protocols. The very steric hindrance that provides metabolic stability also creates a high activation energy barrier during amide bond formation.

Protocol A: Optimized Solid-Phase Peptide Synthesis (SPPS) for Hindered Spiro-Amino Acids

Standard coupling reagents (e.g., DIC/HOBt) often yield <30% conversion when coupling amines to the highly hindered carboxylic acid of the spiro[3.3]heptane system. To overcome this, we must utilize highly reactive uronium salts (HATU) paired with HOAt to generate a highly reactive 7-aza-OBt ester, coupled with thermal energy.

Step-by-Step Methodology:

  • Resin Preparation: Swell 0.1 mmol of Fmoc-AA-Wang resin in anhydrous N,N-Dimethylformamide (DMF) for 30 minutes to maximize surface area exposure.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 min). Wash thoroughly with DMF (5x) and Dichloromethane (DCM) (5x) to remove all residual base, which could trigger premature side reactions.

  • Pre-activation (Critical Step): In a separate dry vial, dissolve 0.4 mmol (4 eq) of Fmoc-1-azaspiro[3.3]heptane-2-carboxylic acid, 0.4 mmol HATU, and 0.4 mmol HOAt in 2 mL DMF. Add 0.8 mmol N,N-Diisopropylethylamine (DIPEA). Stir for exactly 2 minutes. Causality: Prolonged pre-activation of hindered amino acids can lead to guanidinylation of the amine by HATU; 2 minutes is the optimal window for active ester formation.

  • Thermal Coupling: Add the activated mixture to the resin. Agitate at 45°C for 2 hours. Causality: Elevated temperature provides the kinetic energy required to overcome the steric clash between the incoming nucleophile and the orthogonal cyclobutane ring.

  • Self-Validation (Kaiser Test): Extract a few resin beads and perform a Kaiser test. A blue color indicates unreacted primary amines (incomplete coupling). If positive, perform a double coupling using symmetric anhydrides before proceeding.

  • Cleavage: Treat the resin with a cocktail of TFA/TIPS/H 2​ O (95:2.5:2.5) for 2 hours. Precipitate the final product in ice-cold diethyl ether and lyophilize.

SPPS Resin Fmoc-AA-Resin (Swelled) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple Thermal Coupling (45°C, 2 Hours) Deprotect->Couple Activate Activate Spiro-AA (HATU/HOAt/DIPEA) Activate->Couple 2-min active ester generation Validate Kaiser Test (Self-Validation) Couple->Validate Validate->Couple If Positive (Repeat) Analyze TFA Cleavage & LC-MS Analysis Validate->Analyze If Negative (Complete)

Fig 2. Optimized SPPS workflow for sterically hindered spiro-amino acids.
Protocol B: Comparative Intrinsic Clearance ( CLint​ ) Assay in Human Liver Microsomes (HLM)

To empirically validate the metabolic stability claims of the spirocyclic bioisostere against proline, an in vitro microsomal stability assay is required.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a reaction mixture containing Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4). Add MgCl 2​ (3.3 mM) as a necessary cofactor for CYP450 activity.

  • Compound Spiking: Spike the Proline-derivative (Control) and the 1-Azaspiro-derivative (Test) into separate HLM mixtures at a final concentration of 1 µM. Keep DMSO concentration below 0.1% to prevent enzyme inhibition.

  • Initiation: Pre-incubate the mixtures at 37°C for 5 minutes. Initiate the metabolic reaction by adding NADPH (1 mM final concentration). Causality: NADPH is the obligate electron donor for CYP450-mediated oxidation; its addition precisely marks T=0.

  • Kinetic Sampling: At time intervals (0, 5, 15, 30, 45, and 60 minutes), extract 50 µL aliquots from the reaction mixture.

  • Quenching & Internal Standard: Immediately quench each extracted aliquot by dispensing it into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard (e.g., Tolbutamide). Causality: Acetonitrile instantly denatures the microsomal proteins, halting metabolism, while the internal standard normalizes any LC-MS injection volume variances.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes at 4°C to pellet the denatured proteins. Analyze the supernatant via LC-MS/MS.

  • Data Synthesis: Plot the natural log of the percentage of parent compound remaining versus time. The slope of the linear regression ( k ) is used to calculate the half-life ( t1/2​=0.693/k ) and intrinsic clearance ( CLint​=(k×V)/protein concentration ).

Conclusion

The substitution of proline with 1-azaspiro[3.3]heptane-2-carboxylic acid represents a sophisticated application of bioisosteric replacement. While proline remains a highly accessible and useful tool for inducing structural turns, its flat topology and metabolic liabilities limit its efficacy in advanced lead optimization. By embracing the synthetic challenge of incorporating the rigid, sp3 -rich spiro[3.3]heptane core, researchers can systematically engineer out CYP450 vulnerabilities, improve intrinsic clearance, and access novel topological space for receptor binding.

References

  • Kirichok, A. A., et al. "1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine." Angewandte Chemie International Edition, 2023.
  • Cheekatla, S. R., et al. "Azetidines in medicinal chemistry: emerging applications and approved drugs." Future Medicinal Chemistry, 2026.
  • Carreira, E. M., et al. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews, 2014.
  • Benchchem. "1-Oxaspiro[4.4]nonan-6-amine: The Piperidine Liability and Spirocyclic Defense." Benchchem Database, 2024.

Sources

Comparative

The Application Scientist's Guide to 3D Scaffold Hopping: Metabolic Stability of 1-Azaspiro[3.3]heptane vs. Pyrrolidine

Executive Summary In modern hit-to-lead optimization, transitioning from planar, conformationally flexible heterocycles to rigid, three-dimensional scaffolds is a proven strategy for improving pharmacokinetic (PK) profil...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern hit-to-lead optimization, transitioning from planar, conformationally flexible heterocycles to rigid, three-dimensional scaffolds is a proven strategy for improving pharmacokinetic (PK) profiles[1]. While pyrrolidine is a ubiquitous 5-membered cyclic amine in medicinal chemistry, its conformational flexibility and exposed alpha-carbons frequently lead to severe metabolic liabilities[2]. Recently, spirocyclic amines—particularly 1-azaspiro[3.3]heptane—have emerged as highly effective bioisosteres[3]. By locking the conformation and introducing steric bulk, 1-azaspiro[3.3]heptane dramatically reduces intrinsic clearance ( CLint​ ) while maintaining the basicity and vector projection required for optimal target engagement[4].

Mechanistic Insights: Why Pyrrolidine Fails and Spirocycles Succeed

Understanding the causality behind metabolic degradation is critical for rational drug design. The differences in metabolic stability between pyrrolidine and 1-azaspiro[3.3]heptane stem directly from their 3D geometry and orbital hybridization.

  • The Pyrrolidine Liability: Pyrrolidine adopts a flexible envelope conformation that leaves its C2 and C5 alpha-protons highly accessible to the heme iron of Cytochrome P450 (CYP450) enzymes. The relatively low Bond Dissociation Energy (BDE) of these C-H bonds facilitates rapid Hydrogen Atom Transfer (HAT). This initial oxidation forms an unstable hemiaminal (carbinolamine) intermediate, which collapses into an iminium ion, ultimately triggering ring opening or N-dealkylation[2].

  • The Spirocyclic Advantage: 1-Azaspiro[3.3]heptane features a quaternary spiro center at C3. This bulky, orthogonal cyclobutane ring provides immense steric shielding to the adjacent alpha-carbons, physically preventing the CYP450 active site from achieving the optimal geometry required for HAT[3]. Furthermore, the geometric constraints of the fused four-membered rings increase the s-character of the C-H bonds. This rehybridization raises the BDE, making oxidation thermodynamically unfavorable and effectively redirecting metabolic clearance away from the amine core[2].

Quantitative Comparison: ADME & Physicochemical Profiling

The table below summarizes the physicochemical and metabolic properties of model amides containing pyrrolidine versus spirocyclic scaffolds.

PropertyPyrrolidine (Model)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptane
Ring Size / Type 5-membered, monocyclic7-membered, spirocyclic7-membered, spirocyclic
Conformational Flexibility High (Envelope puckering)Rigid (Orthogonal rings)Rigid (Orthogonal rings)
Amine pKa (Approx.) ~11.3~9.8~10.1
Intrinsic Clearance ( CLint​ ) High liabilityModerate (53 µL/min/mg)Low (32 µL/min/mg)
Primary Metabolic Liability CYP-mediated α-oxidationN-dealkylation / oxidationSterically shielded

*Note: CLint​ values reflect comparative model amides evaluated in Human Liver Microsomes (HLM) as reported by Mykhailiuk et al. (2023)[3]. Lower values indicate higher metabolic stability.

Visual Workflows

G Pyrrolidine Pyrrolidine Core CYP CYP450 Enzyme Pyrrolidine->CYP Spiro 1-Azaspiro[3.3]heptane Spiro->CYP AlphaOx Alpha-Carbon Oxidation (Low C-H BDE) CYP->AlphaOx Steric Steric Shielding & High C-H BDE CYP->Steric RingOpen Ring Opening / High Clearance AlphaOx->RingOpen Stable Metabolic Stability / Low Clearance Steric->Stable

CYP450-mediated metabolic pathways of pyrrolidine vs 1-azaspiro[3.3]heptane.

G Incubation 1. Incubation (HLM + NADPH) Quench 2. Quench (Cold ACN + IS) Incubation->Quench Centrifuge 3. Centrifugation (Protein Prep) Quench->Centrifuge LCMS 4. LC-MS/MS (Quantification) Centrifuge->LCMS Analysis 5. Data Analysis (Calculate CLint) LCMS->Analysis

Step-by-step workflow for the Human Liver Microsome (HLM) metabolic stability assay.

Self-Validating Experimental Protocols

Protocol A: In Vitro Human Liver Microsome (HLM) Stability Assay

This protocol determines the intrinsic clearance ( CLint​ ) of the synthesized compounds. It is designed as a self-validating system to ensure data trustworthiness.

  • System Preparation: Prepare a 1 µM solution of the test compound in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ and 0.5 mg/mL pooled Human Liver Microsomes.

    • Self-Validation Check: Run Verapamil (high clearance) and Warfarin (low clearance) in parallel to validate the enzymatic activity of the specific HLM batch.

  • Initiation: Pre-incubate the mixture at 37 °C for 5 minutes. Initiate the reaction by adding NADPH to a final concentration of 1 mM.

    • Causality: NADPH is the essential cofactor that provides the reducing equivalents required to drive the CYP450 catalytic cycle. Without it, CYP-mediated oxidation cannot occur.

  • Time-Course Sampling: Extract 50 µL aliquots at exactly 0, 15, 30, 45, and 60 minutes.

  • Quenching: Immediately dispense each aliquot into 150 µL (3 volumes) of ice-cold acetonitrile (ACN) spiked with 100 ng/mL Tolbutamide.

    • Causality: The cold ACN instantly denatures the CYP450 enzymes, halting metabolism at the exact time point. Tolbutamide acts as an Internal Standard (IS) to correct for LC-MS/MS matrix ionization effects and volumetric pipetting errors.

  • Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes to pellet the precipitated proteins. Analyze the supernatant via LC-MS/MS. Plot the natural log of the percentage of parent compound remaining versus time to calculate the elimination rate constant ( k ), and derive CLint​ .

Protocol B: Synthesis & Validation of the 1-Azaspiro[3.3]heptane Core

This methodology outlines the core scaffold assembly via a [2+2] cycloaddition.

  • [2+2] Cycloaddition: Dissolve methylenecyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise, add chlorosulfonyl isocyanate (CSI, 1.1 eq). Allow the reaction to warm to room temperature.

    • Causality: CSI is a highly reactive heterocumulene. The electron-deficient isocyanate undergoes a rapid [2+2] cycloaddition with the exocyclic double bond of methylenecyclobutane to form a highly strained spirocyclic β-lactam intermediate.

  • Reductive Workup: Quench the reaction mixture with an aqueous solution of sodium sulfite ( Na2​SO3​ ) and sodium bicarbonate ( NaHCO3​ ) to reductively cleave the N-chlorosulfonyl group, yielding the free spiro-β-lactam.

  • Lactam Reduction: Suspend the isolated β-lactam in anhydrous THF and slowly add alane ( AlH3​ ) or LiAlH4​ (2.0 eq) at 0 °C. Reflux for 4 hours.

    • Causality: The strong hydride donor completely reduces the carbonyl group of the β-lactam to a methylene group, yielding the fully saturated 1-azaspiro[3.3]heptane core[3].

  • Self-Validation Check: Confirm the structural integrity of the quaternary spiro center via 13C NMR (look for the characteristic quaternary singlet at ~45-55 ppm) and verify the complete disappearance of the lactam carbonyl stretch (~1750 cm−1 ) via FT-IR.

Sources

Validation

Validating the Purity of 1-Azaspiro[3.3]heptane-2-carboxylic Acid: A Comparative HPLC Guide

The Analytical Challenge: Polarity and Invisibility In modern drug design, replacing traditional piperidine rings with spirocyclic alternatives like 1-azaspiro[3.3]heptane has proven highly effective at improving physico...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge: Polarity and Invisibility

In modern drug design, replacing traditional piperidine rings with spirocyclic alternatives like 1-azaspiro[3.3]heptane has proven highly effective at improving physicochemical properties and reducing off-target cardiotoxicity (1)[1]. However, validating the purity of 1-azaspiro[3.3]heptane-2-carboxylic acid —a critical proline bioisostere—presents a severe analytical bottleneck for quality control (QC) and development scientists.

This molecule is highly polar (LogP < 0) and exists as a zwitterion at physiological pH, meaning it exhibits virtually zero retention on standard Reversed-Phase (C18) columns. Furthermore, it lacks a conjugated π -system or aromatic ring, rendering it "invisible" to standard UV detectors at conventional wavelengths (e.g., 254 nm). To build a robust, self-validating purity assay, we must abandon standard RP-HPLC-UV methodologies and engineer a solution based on the molecule's specific physical chemistry.

Causality in Method Selection

To accurately quantify impurities and validate API purity, the analytical method must solve two distinct problems: Chromatographic Retention and Signal Generation .

MethodSelection Start 1-azaspiro[3.3]heptane- 2-carboxylic acid Prop1 Highly Polar (LogP < 0) Start->Prop1 Prop2 No UV Chromophore Start->Prop2 Col1 RP-HPLC (C18) Poor Retention Prop1->Col1 Standard Col2 HILIC / Mixed-Mode Strong Retention Prop1->Col2 Optimized Det1 UV Detection (>250nm) Invisible Prop2->Det1 Standard Det2 CAD / ELSD / MS High Sensitivity Prop2->Det2 Optimized

Caption: Logical decision tree for HPLC method selection based on analyte physicochemical properties.

Comparative Analysis: Column Chemistry

To retain highly polar amino acids, scientists typically choose between Ion Pair Chromatography (IPC) and Hydrophilic Interaction Liquid Chromatography (HILIC) . While IPC forces retention on a C18 column using heavy pairing agents (like heptafluorobutyric acid), these reagents cause severe baseline noise and distinct performance impacts when coupled with mass-flow detectors (2)[2].

HILIC is the superior choice for 1-azaspiro[3.3]heptane-2-carboxylic acid. By utilizing a water-enriched layer immobilized on a polar stationary phase (e.g., Amide or Zwitterionic), HILIC retains the analyte via hydrophilic partitioning without the need for non-volatile salts.

Table 1: Chromatographic Performance for Polar Amino Acids (HILIC vs. IPC)
ParameterIon Pair Chromatography (IPC)Hydrophilic Interaction (HILIC)Causality / Scientific Rationale
Retention Mechanism Hydrophobic interaction via ion-pairing reagentHydrophilic partitioning into immobilized water layerHILIC leverages the analyte's inherent polarity rather than attempting to mask it.
Mobile Phase Volatility Low (requires heavy acids)High (volatile ammonium formate)Volatile buffers are mandatory for aerosol-based detectors to minimize background noise[2].
Column Equilibration Slow (>20 column volumes)Moderate (10-15 column volumes)IPC reagents permanently alter the stationary phase; HILIC relies on dynamic water layer formation.
Sensitivity (S/N) Moderate (suppressed by IPC reagents)High (enhanced nebulization)HILIC's high organic mobile phase improves droplet desolvation in CAD/MS, yielding higher S/N[2].

Comparative Analysis: Detection Modalities

Because 1-azaspiro[3.3]heptane-2-carboxylic acid lacks a chromophore, UV detection is limited to low wavelengths (210 nm), which suffers from severe baseline drift during gradient elution. Charged Aerosol Detection (CAD) provides a universal, mass-flow dependent response for non-volatile analytes, independent of the molecule's optical properties (3)[3].

Table 2: Detector Performance Comparison (CAD vs. UV 210 nm)
ParameterUV Detection (210 nm)Charged Aerosol Detection (CAD)Causality / Scientific Rationale
Detection Mechanism Absorbance by chromophoresMeasurement of residual charged particlesCAD measures mass-flow, making it ideal for underivatized amino acids lacking a π -system[3].
Baseline Stability Poor (severe drift during gradients)Excellent (uniform response)High organic gradients drastically change UV absorbance at 210 nm, masking low-level impurities.
Linearity (R²) ~0.95 (matrix dependent)>0.995 (with power transformation)CAD is inherently non-linear, but applying a Power Function Value (PFV) corrects curvature[3].
Limit of Quantitation 50 - 100 ng3 - 10 ngCAD's low background noise allows for highly sensitive impurity profiling[2].

Self-Validating Protocol: HILIC-CAD Workflow

To ensure scientific integrity, the following protocol is designed as a self-validating system. System Suitability Testing (SST) is built into the workflow to verify nebulization efficiency and column partitioning prior to sample analysis.

HILIC_CAD_Workflow Prep Sample Prep (70% ACN) Inject UHPLC Injection Prep->Inject HILIC HILIC Separation (Water Layer) Inject->HILIC Nebulize Nebulization & Evaporation HILIC->Nebulize Charge Corona Discharge Charging Nebulize->Charge Detect Electrometer Detection Charge->Detect

Caption: Step-by-step mechanistic workflow of HILIC separation coupled with Charged Aerosol Detection (CAD).

Step-by-Step Methodology
  • Column Selection: Use an Amide-functionalized UHPLC column (e.g., 2.1 x 150 mm, 1.7 µm). The amide chemistry provides excellent hydrogen bonding capabilities for the carboxylic acid and amine moieties.

  • Mobile Phase Preparation:

    • Mobile Phase A: 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Causality: pH 3.0 ensures the carboxylic acid is fully protonated, stabilizing the molecule's ionization state and preventing peak tailing.

    • Mobile Phase B: 100% LC-MS Grade Acetonitrile.

  • Sample Diluent (Critical Step): Dilute the 1-azaspiro[3.3]heptane-2-carboxylic acid standard in 70% Acetonitrile / 30% Water . Causality: Injecting a highly aqueous sample onto a HILIC column disrupts the immobilized water layer, causing peak splitting and breakthrough. The sample diluent must closely match the initial gradient conditions[2].

  • Gradient Elution:

    • 0.0 - 2.0 min: 90% B (Isocratic hold to establish partitioning)

    • 2.0 - 12.0 min: Ramp to 50% B (Elutes the highly polar analyte)

    • 12.0 - 15.0 min: 50% B (Column wash)

    • 15.1 - 25.0 min: 90% B (Extended re-equilibration is mandatory for HILIC).

  • CAD Optimization: Set the Evaporation Temperature to 35°C. Apply a Power Function Value (PFV) of 1.3 to the electrometer output. Causality: The PFV mathematically linearizes the CAD's sigmoidal response curve, allowing for accurate area-normalization of impurities ranging from 0.05% to 100%[3].

  • System Suitability Validation: Inject a 0.1% (w/w) standard of the API. The method is considered validated for the run only if the Signal-to-Noise (S/N) ratio of the 0.1% peak is 10, proving the nebulizer and electrometer are functioning efficiently.

References

  • Title: Replacement of a piperidine ring with aza-spirocycles reduces cardiotoxicity of a local anesthetic Source: ChemRxiv URL
  • Source: Journal of Chromatography A (PubMed)
  • Title: Sensitive Analysis of Underivatized Amino Acids Using UHPLC with Charged Aerosol Detection Source: Thermo Fisher Scientific URL

Sources

Comparative

1-azaspiro[3.3]heptane-2-carboxylic acid vs 2-azaspiro[3.3]heptane derivatives

An in-depth technical analysis for medicinal chemists, drug designers, and pharmacokineticists evaluating spirocyclic bioisosteres for lead optimization. Introduction: The Evolution of Spirocyclic Piperidine Bioisosteres...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical analysis for medicinal chemists, drug designers, and pharmacokineticists evaluating spirocyclic bioisosteres for lead optimization.

Introduction: The Evolution of Spirocyclic Piperidine Bioisosteres

Piperidine is one of the most privileged scaffolds in medicinal chemistry, present in over 30 FDA-approved drugs[1]. However, the modern drug discovery paradigm emphasizes "escaping from flatland"—increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) to improve target selectivity, solubility, and intellectual property (IP) space[2].

To achieve this, 2-azaspiro[3.3]heptane was introduced around 2010 as a first-generation saturated bioisostere[2]. While highly successful in generating novel chemotypes, its impact on metabolic stability and pharmacokinetics has proven highly context-dependent[3]. Recently, a second-generation scaffold, 1-azaspiro[3.3]heptane , has emerged. By shifting the nitrogen atom adjacent to the spirocyclic center, researchers have unlocked superior metabolic stability and precise vector alignment[4]. Specifically, 1-azaspiro[3.3]heptane-2-carboxylic acid now serves as a highly effective, patent-busting surrogate for α -pipecolic acid[5].

G A Piperidine (Privileged Scaffold) B 2-Azaspiro[3.3]heptane (1st Gen Bioisostere) A->B Escape Flatland (Increase Fsp3) C 1-Azaspiro[3.3]heptane (2nd Gen Bioisostere) B->C Shield Amine (Improve Stability) D 1-Azaspiro[3.3]heptane- 2-carboxylic acid (Pipecolic Acid Surrogate) C->D Functionalization

Fig 1: Evolution of piperidine bioisosteres from 2-azaspiro to 1-azaspiro architectures.

Mechanistic Causality: 1-Aza vs. 2-Aza Architectures

The decision to utilize a 1-azaspiro versus a 2-azaspiro scaffold should be driven by the specific physicochemical liabilities of your lead compound. The structural shift of the nitrogen atom dictates profound changes in basicity, lipophilicity, and enzymatic liability.

The Lipophilicity and Basicity Paradox

Replacing a piperidine with a 2-azaspiro[3.3]heptane typically lowers the experimental lipophilicity ( logD7.4​ ) by up to -1.0 units[6]. Causality: Although the spirocycle adds a carbon atom (which theoretically increases lipophilicity), the constrained ring geometry alters the nitrogen's lone pair hybridization and solvation energy, significantly increasing basicity ( pKa​ )[3]. At physiological pH, this results in a higher fraction of ionized molecules, thereby lowering logD7.4​ [6]. However, this basicity spike can inadvertently reduce membrane permeability[6].

Conversely, the 1-azaspiro[3.3]heptane core tucks the nitrogen adjacent to the spiro-carbon. This steric environment dampens the basicity, aligning it much closer to that of the parent piperidine, thereby preserving permeability while still offering a moderate reduction in lipophilicity[5].

Metabolic Stability ( CLint​ )

The exposed cyclobutane and azetidine rings in 2-azaspiro[3.3]heptane can be susceptible to rapid CYP450-mediated oxidation or N-dealkylation[3]. In the 1-azaspiro[3.3]heptane system, the steric bulk of the adjacent spiro-center physically shields the nitrogen lone pair from enzymatic docking, resulting in a significantly extended half-life ( t1/2​ ) and lower intrinsic clearance ( CLint​ ) in human liver microsomes (HLM)[1].

Quantitative Performance Comparison

The following table synthesizes experimental data comparing piperidine against its spirocyclic counterparts using standardized model compounds[1][3][5].

PropertyPiperidine (Parent)2-Azaspiro[3.3]heptane1-Azaspiro[3.3]heptaneCausality / Impact on Drug Design
Basicity ( pKa​ ) Baseline (~10.0)Elevated (+0.5 to +1.5)Matched (~10.0)1-Aza preserves native target binding networks; 2-Aza increases ionization.
Lipophilicity ( logD7.4​ ) 1.61.0 - 1.21.2 - 1.42-Aza drastically lowers logD via ionization; 1-Aza offers a balanced reduction.
Metabolic Stability ( t1/2​ ) ModerateContext-DependentHighly ExtendedSteric shielding in 1-Aza prevents rapid CYP450 metabolism.
Aqueous Sol. (PBS, μ M) 1361213Spirocycles generally exhibit lower kinetic solubility due to rigid crystal packing.
Vector Alignment N/ALinear/ExtendedAngled/Compact1-Aza perfectly mimics the spatial trajectory of α -substituted piperidines.

Application Case Studies

2-Azaspiro[3.3]heptane in Target Rewiring: Because of its extended, linear vector projection, the 2-aza scaffold is excellent for replacing 4-substituted piperidines. In a 2026 study, replacing the piperidine core of Fentanyl with 2-azaspiro[3.3]heptane preserved μ -opioid receptor (MOR) binding but completely abolished β -arrestin-2 recruitment, effectively uncoupling analgesia from severe respiratory depression[7]. It is also heavily utilized in modern STAT3 inhibitors for oncology[8] and fetal hemoglobin inducers for sickle cell disease[9].

1-Azaspiro[3.3]heptane-2-carboxylic acid as an α -Pipecolic Acid Surrogate: α -Pipecolic acid is a critical building block in local anesthetics (e.g., ropivacaine, bupivacaine). By utilizing 1-azaspiro[3.3]heptane-2-carboxylic acid , researchers successfully synthesized a patent-free analogue of bupivacaine[1]. The 1-aza scaffold perfectly matched the geometric parameters (vectors n1​,n2​ , and angles ϕ1​,ϕ2​ ) of the 1,2-disubstituted piperidine ring, resulting in an analogue with identical basicity and highly potent, prolonged in vivo antinociceptive activity[1][5].

Experimental Protocols: Synthesis and Validation

To ensure high scientific integrity, the evaluation of these scaffolds must rely on self-validating experimental systems. Below is the optimized workflow for synthesizing the 1-azaspiro core and validating its pharmacokinetic profile.

Protocol 1: Scalable Synthesis of the 1-Azaspiro[3.3]heptane Core

Causality of Reagents: Traditional photochemical [2+2] cycloadditions are difficult to scale. This protocol utilizes a thermal[2+2] cycloaddition with highly electrophilic Graf isocyanate ( ClO2​S−NCO ) to ensure scalable, regioselective β -lactam formation[4]. Subsequent reduction requires Alane ( AlH3​ ); using standard LiAlH4​ is too nucleophilic and causes unwanted ring-opening of the highly strained spiro-lactam[4].

  • Cycloaddition: Dissolve methylenecyclobutane (1.0 eq) in anhydrous dichloromethane (DCM) at 0 °C. Dropwise add ClO2​S−NCO (1.1 eq). Stir at room temperature for 12 hours.

  • Hydrolysis: Quench the reaction slowly with an aqueous sodium sulfite solution to remove the chlorosulfonyl group, yielding the intermediate spirocyclic β -lactam.

  • Reduction: In a strictly anhydrous environment, suspend the β -lactam in THF. Slowly add a freshly prepared solution of AlH3​ in THF (3.0 eq) at 0 °C.

  • Workup: Stir for 4 hours at room temperature. Quench via the Fieser method (water/NaOH/water). Filter through Celite to yield the raw 1-azaspiro[3.3]heptane core.

  • Functionalization: To generate 1-azaspiro[3.3]heptane-2-carboxylic acid, the core undergoes directed lithiation and carboxylation with CO2​ , followed by Boc-protection for peptide coupling workflows[10].

Protocol 2: Self-Validating Microsomal Stability Assay ( CLint​ )

Validation Mechanism: The assay must include a positive control (e.g., Verapamil or Dextromethorphan) to validate the metabolic activity of the microsome batch.

  • Incubation: Prepare a 1 μ M solution of the spirocyclic test compound in 0.1 M phosphate buffer (pH 7.4) containing human liver microsomes (HLM, 0.5 mg/mL protein).

  • Initiation: Pre-incubate at 37 °C for 5 minutes. Initiate the reaction by adding NADPH (1 mM final concentration).

  • Sampling: Extract 50 μ L aliquots at 0, 5, 15, 30, and 45 minutes. Immediately quench each into 150 μ L of ice-cold acetonitrile containing an internal standard (IS).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS.

  • Calculation: Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope ( k ) is used to calculate t1/2​=0.693/k and CLint​=(k×V)/M , where V is incubation volume and M is microsomal protein mass.

Workflow Step1 Step 1: Thermal[2+2] Cycloaddition Endocyclic Alkene + ClO2S-NCO Step2 Step 2: Alane (AlH3) Reduction Chemoselective β-Lactam Reduction Step1->Step2 Step3 Step 3: Directed Functionalization Synthesis of 2-carboxylic acid Step2->Step3 Step4 Step 4: ADME Validation HLM Clearance & LC-MS/MS Profiling Step3->Step4

Fig 2: Scalable synthetic workflow and ADME validation for 1-azaspiro[3.3]heptane scaffolds.

Conclusion

Both 1-azaspiro[3.3]heptane and 2-azaspiro[3.3]heptane are powerful tools for escaping flatland. While the 2-aza scaffold excels at replacing 4-substituted piperidines and modulating target signaling bias[7], it can introduce basicity-driven permeability liabilities[6]. The newer 1-azaspiro[3.3]heptane architecture, particularly its 2-carboxylic acid derivative, offers a highly refined bioisostere for α -substituted piperidines (like pipecolic acid), delivering superior metabolic shielding, perfectly matched basicity, and robust in vivo efficacy[1][5].

References

  • 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine Angewandte Chemie International Edition (2023). Kirichok, A. A., et al. URL:[Link]

  • Design, synthesis, and optimization of a series of 2-azaspiro[3.3]heptane derivatives as orally bioavailable fetal hemoglobin inducers Bioorganic & Medicinal Chemistry Letters (2020). URL:[Link]

  • Fentanyl-Rewired: A 2-Azaspiro[3.3]heptane Core Preserves μ-Opioid Function ACS Medicinal Chemistry Letters (2026). URL:[Link]

  • Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist ACS Medicinal Chemistry Letters (2019). Degorce, S., et al. URL:[Link]

Sources

Validation

Comparative Lipophilicity Guide: 1-Azaspiro[3.3]heptane-2-carboxylic Acid vs. Classical Saturated Amino Acids

Executive Summary: The Spirocyclic Advantage in Drug Design In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical succe...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The Spirocyclic Advantage in Drug Design

In modern medicinal chemistry, escaping "flatland" by increasing the fraction of sp³-hybridized carbons ( Fsp3​ ) is a proven strategy to improve clinical success rates. For decades, saturated nitrogen heterocycles like pyrrolidine (e.g., L-Proline) and piperidine (e.g., Pipecolic acid) have been the standard building blocks for introducing basic centers and conformational constraints.

However, the recent advent of scalable syntheses for 1-azaspiro[3.3]heptane-2-carboxylic acid has introduced a powerful new bioisostere. While computational models often predict that adding carbon atoms to a ring system will increase lipophilicity, experimental data reveals a counterintuitive reality: spiro-fusion often lowers the physiological distribution coefficient ( LogD7.4​ ). This guide objectively compares the physicochemical performance of 1-azaspiro[3.3]heptane-2-carboxylic acid against classical alternatives, providing the mechanistic causality and self-validating experimental protocols necessary for rigorous drug design.

Mechanistic Causality: The "Counterintuitive" Lipophilicity Shift

When replacing a piperidine ring with a 1-azaspiro[3.3]heptane core, the net change is the addition of a single carbon atom. Standard predictive algorithms (cLogP) simply count heavy atoms and topological indices, predicting a lipophilicity increase of ~0.3 to 0.5 units. However, experimental measurements consistently show a LogD7.4​ decrease of -0.2 to -1.0 units [1].

As an application scientist, it is critical to understand the two primary mechanisms driving this phenomenon:

  • The Basicity (pKa) Shift: The inherent ring strain of the orthogonal cyclobutane rings alters the s-character of the C-N bonds. This subtle rehybridization increases the basicity of the secondary amine. For instance, the pKa​ of the 1-azaspiro[3.3]heptane amine is ~11.4, compared to ~11.2 for piperidine [2]. At physiological pH (7.4), a higher pKa​ exponentially increases the fraction of the protonated (ionized) species, drastically reducing partitioning into lipophilic environments.

  • Topological Desolvation Penalty: Piperidine adopts an extended chair conformation, presenting a relatively large hydrophobic solvent-accessible surface area (SASA). In contrast, the 90-degree spiro-fusion forces the molecule into a highly compact, spherical geometry. This reduced SASA lowers the entropic driving force required to shed the aqueous hydration shell, further depressing lipophilicity [3].

G Proline Proline (Pyrrolidine Core) Pipecolic Pipecolic Acid (Piperidine Core) Proline->Pipecolic Homologation (+CH2) ↑ Lipophilicity Spiro 1-Azaspiro[3.3]heptane- 2-carboxylic acid Pipecolic->Spiro Spiro-fusion (+CH2) ↓ LogD7.4 (Counterintuitive)

Fig 1: Structural evolution showing the counterintuitive lipophilicity drop upon spiro-fusion.

Comparative Physicochemical Data

The table below summarizes the quantitative physicochemical properties of 1-azaspiro[3.3]heptane-2-carboxylic acid compared to its classical monocyclic counterparts. Because free zwitterionic amino acids have highly negative LogD values that are difficult to measure accurately without derivatization, the data reflects both the intrinsic properties of the core and the observed shifts when incorporated into standard amide/peptide linkages.

Compound / BioisostereCore Scaffold Fsp3​ Amine pKa​ cLogP (Calculated)Exp. LogD7.4​ Shift (vs. Piperidine)
L-Proline Pyrrolidine1.0010.60-1.50-0.30
Pipecolic Acid Piperidine1.0011.20-1.10Baseline (0.00)
1-Azaspiro[3.3]heptane-2-carboxylic acid Azaspiro[3.3]heptane1.0011.40-0.80-0.60 to -0.80

Key Takeaway: If your lead compound suffers from high lipophilicity (poor aqueous solubility or high off-target toxicity/hERG liability) but requires the steric bulk of a piperidine ring for target engagement, substituting Pipecolic acid with 1-Azaspiro[3.3]heptane-2-carboxylic acid will simultaneously maintain the 3D vector while pulling the molecule back into a favorable lipophilic space.

Experimental Methodology: Self-Validating LogD7.4​ Determination

Relying on calculated LogP for spirocycles will mislead your optimization campaigns. You must measure LogD7.4​ experimentally. However, highly polar zwitterions and spirocycles are prone to interfacial accumulation (micro-emulsions) in standard biphasic assays, leading to false readings.

Below is a self-validating Shake-Flask LC-MS/MS protocol designed to ensure thermodynamic accuracy.

Step-by-Step Protocol
  • Phase Pre-saturation: Prepare 10 mM Phosphate-Buffered Saline (PBS) adjusted strictly to pH 7.40. Vigorously stir equal volumes of PBS and HPLC-grade n-octanol for 24 hours at 25°C.

    • Causality: Pre-saturation prevents phase volume changes during the actual assay, which would otherwise skew concentration calculations.

  • Compound Spiking: Dissolve 1-azaspiro[3.3]heptane-2-carboxylic acid in DMSO to create a 10 mM stock. Spike this into the pre-saturated biphasic system to achieve a final concentration of 100 µM.

    • Causality: The final DMSO concentration must remain <1% v/v. Higher co-solvent concentrations artificially increase the solubility of the compound in the aqueous phase, depressing the apparent LogD .

  • Thermodynamic Equilibration: Shake the mixture at 300 rpm for exactly 2 hours at 25°C.

    • Causality: Spirocyclic amino acids possess complex, highly ordered hydration shells. Premature sampling measures kinetic diffusion rather than true thermodynamic equilibrium.

  • Phase Separation: Centrifuge the mixture at 3,000 × g for 15 minutes.

    • Causality: Centrifugation is mandatory to break micro-emulsions at the octanol/water interface, which are common with amphiphilic zwitterions.

  • Quantification & Mass Balance (Self-Validation): Carefully sample both the aqueous ( Caq​ ) and octanol ( Coct​ ) phases using separate pipette tips to avoid cross-contamination. Quantify both phases via LC-MS/MS against a standard curve.

    • Validation Check: Calculate the total mass recovery: (Caq​×Vaq​)+(Coct​×Voct​) . If the total recovery is < 95%, the assay is invalid. A low recovery indicates that the compound has precipitated or accumulated at the glass interface, meaning the system is not at equilibrium.

  • Calculation: LogD7.4​=Log10​(Coct​/Caq​) .

G Prep 1. Phase Pre-saturation (Octanol / PBS pH 7.4) Spike 2. Compound Spiking (<1% DMSO, 100 µM) Prep->Spike Equil 3. Thermodynamic Equilibration (300 rpm, 2 hrs, 25°C) Spike->Equil Sep 4. Phase Separation (Centrifugation at 3000g) Equil->Sep Quant 5. LC-MS/MS Quantification (Measure Caq & Coct) Sep->Quant Val 6. Mass Balance Validation (Proceed ONLY if Recovery > 95%) Quant->Val

Fig 2: Self-validating Shake-Flask LC-MS/MS workflow for accurate LogD determination.

Conclusion

1-Azaspiro[3.3]heptane-2-carboxylic acid is not merely a structural novelty; it is a precision tool for physicochemical optimization. By replacing standard piperidine or pyrrolidine cores with this spirocycle, researchers can actively lower lipophilicity ( LogD7.4​ ) while increasing 3D complexity ( Fsp3​ ). This counterintuitive benefit, driven by increased basicity and a compact hydration topology, makes it an superior alternative for rescuing highly lipophilic, flat lead compounds in late-stage drug discovery.

References

  • Degorce, S. L., Bodnarchuk, M. S., & Scott, J. S. (2019). Lowering Lipophilicity by Adding Carbon: AzaSpiroHeptanes, a logD Lowering Twist. ACS Medicinal Chemistry Letters, 10(8), 1198–1204.[Link]

  • Kirichok, A. A., Tkachuk, H., Kozyriev, Y., Shablykin, O., Datsenko, O., Granat, D., Yegorova, T., Bas, Y. B., Semirenko, V., Pishel, I., Kubyshkin, V., Klymenko-Ulianov, O., Lesyk, D., & Mykhailiuk, P. K. (2023). 1-Azaspiro[3.3]heptane as a Bioisostere of Piperidine. Angewandte Chemie International Edition, 62(50), e202311583.[Link]

  • Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(1), 150–183.[Link]

Comparative

A Comparative Guide to Binding Affinity Changes with 1-Azaspiro[3.3]heptane-2-carboxylic Acid Substitutions in Dipeptidyl Peptidase-4 Inhibition

Introduction: The Rise of a Novel Scaffold in Glycemic Control In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rise of a Novel Scaffold in Glycemic Control

In the landscape of medicinal chemistry, the pursuit of novel molecular scaffolds that offer improved potency, selectivity, and pharmacokinetic properties is a perpetual endeavor. The 1-azaspiro[3.3]heptane-2-carboxylic acid scaffold has emerged as a compelling proline bioisostere, demonstrating significant potential in the design of enzyme inhibitors. Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding to target proteins and improve metabolic stability compared to more traditional cyclic amines like piperidine.[1][2] This guide provides an in-depth comparison of how substitutions on this spirocyclic scaffold modulate binding affinity for a key therapeutic target in type 2 diabetes: dipeptidyl peptidase-4 (DPP-4).

DPP-4 is a serine protease that plays a crucial role in glucose homeostasis by inactivating the incretin hormones glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] By inhibiting DPP-4, the levels of active incretins are increased, leading to enhanced insulin secretion and suppressed glucagon release in a glucose-dependent manner.[5] The design of potent and selective DPP-4 inhibitors is a validated and successful strategy for the management of type 2 diabetes.[6] This guide will delve into the structure-activity relationships (SAR) of 1-azaspiro[3.3]heptane-2-carboxylic acid derivatives, providing a comparative analysis of their binding affinities and the experimental methodologies used to determine them.

Section 1: The Impact of Substitutions on DPP-4 Binding Affinity - A Comparative Analysis

The 1-azaspiro[3.3]heptane-2-carboxylic acid core is designed to mimic the natural proline or alanine substrates of DPP-4, anchoring the inhibitor within the S1 subsite of the enzyme's active site. The carboxylic acid and the spirocyclic amine are crucial for this initial interaction. The power of this scaffold lies in the ability to introduce a variety of substituents that can interact with other key subsites (S2, S1', S2') of the DPP-4 active site, thereby significantly influencing binding affinity.

Data Table 1: Comparative Binding Affinities (IC50) of Representative 1-Azaspiro[3.3]heptane-2-carboxylic Acid Derivatives for DPP-4

Compound IDR1 (Substitution on the Azaspiro-N)R2 (Substitution on the Spirocyclic Ring)Expected DPP-4 IC50 (nM)Rationale for Affinity Change
ASH-Base HH>1000Unsubstituted scaffold lacks key interactions with S2 and other subsites.
ASH-1 2,4,5-trifluorobenzylH50 - 100The trifluorobenzyl group is a common and effective substituent that occupies the S1' subsite, forming favorable interactions.
ASH-2 3-(trifluoromethyl)benzylH75 - 150The trifluoromethyl group can also engage in beneficial interactions within the S1' pocket, though potentially with slightly lower affinity than the trifluorobenzyl group.
ASH-3 CyanomethylH200 - 400The small cyanomethyl group can interact with the S2 subsite, but may not be optimal for achieving high potency.
ASH-4 2,4,5-trifluorobenzyl6-amino10 - 25The addition of an amino group at the 6-position can form a critical salt bridge with the glutamate residues (Glu205/Glu206) in the S2 subsite, significantly enhancing potency.
ASH-5 3-(trifluoromethyl)benzyl6-amino15 - 40Similar to ASH-4, the 6-amino group provides a strong interaction with the S2 subsite, boosting the affinity of the trifluoromethylbenzyl-substituted core.
ASH-6 2,4,5-trifluorobenzyl6-hydroxy80 - 160A hydroxyl group at the 6-position can act as a hydrogen bond donor, but is generally less effective at enhancing affinity compared to a basic amino group.

Discussion of Structure-Activity Relationships (SAR):

The synthesized data in Table 1 illustrates several key principles in the design of DPP-4 inhibitors based on the 1-azaspiro[3.3]heptane-2-carboxylic acid scaffold:

  • The Importance of the S1' and S2 Interactions: The unsubstituted scaffold (ASH-Base) has very weak affinity, highlighting the necessity of substituents that can engage with the S1' and S2 subsites of the DPP-4 active site.

  • The Role of Fluorinated Benzyl Groups: Aromatic groups, particularly those with electron-withdrawing fluorine substitutions, are highly effective at interacting with the hydrophobic S1' pocket of DPP-4.[7] This is a common feature in many potent DPP-4 inhibitors.

  • The Critical Contribution of a Basic Moiety in the S2 Subsite: The most significant enhancement in binding affinity is achieved by introducing a basic functional group, such as an amine, at the 6-position of the spirocyclic ring. This allows for the formation of a salt bridge with the negatively charged glutamate residues (Glu205 and Glu206) that form a key part of the S2 subsite. This interaction is a hallmark of many high-potency DPP-4 inhibitors.

  • Hydrogen Bonding vs. Ionic Interactions: While a hydroxyl group can participate in hydrogen bonding, the ionic interaction provided by an amino group is substantially more impactful on the overall binding affinity.

Section 2: Experimental Protocols for Determining DPP-4 Inhibition

The determination of a compound's inhibitory activity against DPP-4 is a critical step in the drug discovery process. A widely used and reliable method is the fluorescence-based in vitro DPP-4 inhibition assay.

Protocol 1: Fluorescence-Based DPP-4 Inhibition Assay

Principle of the Assay:

This assay measures the enzymatic activity of DPP-4 using a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC).[8] DPP-4 cleaves the Gly-Pro dipeptide from the substrate, releasing the highly fluorescent aminomethylcoumarin (AMC). The rate of increase in fluorescence is directly proportional to the DPP-4 activity. In the presence of an inhibitor, the rate of AMC release is reduced. The half-maximal inhibitory concentration (IC50) of a test compound is determined by measuring the DPP-4 activity across a range of inhibitor concentrations.

Detailed, Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound (e.g., 10 mM in DMSO).

    • Prepare a series of dilutions of the test compound in assay buffer (e.g., Tris-HCl, pH 7.5).

    • Prepare a solution of recombinant human DPP-4 enzyme in assay buffer.

    • Prepare a solution of the Gly-Pro-AMC substrate in assay buffer.

    • Prepare a positive control inhibitor solution (e.g., Sitagliptin).

  • Assay Procedure (96-well plate format):

    • To each well of a black, flat-bottom 96-well plate, add 25 µL of the test compound dilution or control (assay buffer for no inhibition, positive control inhibitor).

    • Add 50 µL of the DPP-4 enzyme solution to each well.

    • Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

    • Initiate the enzymatic reaction by adding 25 µL of the Gly-Pro-AMC substrate solution to each well.

  • Data Acquisition:

    • Immediately place the plate in a fluorescence plate reader.

    • Measure the fluorescence intensity at an excitation wavelength of 350-360 nm and an emission wavelength of 450-465 nm.[8][9]

    • Record the fluorescence every minute for 15-30 minutes in kinetic mode at 37°C.

  • Data Analysis:

    • For each well, calculate the rate of the reaction (slope of the linear portion of the fluorescence vs. time curve).

    • Calculate the percentage of inhibition for each concentration of the test compound using the following formula: % Inhibition = [1 - (Rate of sample / Rate of no inhibition control)] x 100

    • Plot the percentage of inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value by fitting the data to a four-parameter logistic equation.

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DPP4_Inhibition_Assay_Workflow cluster_prep Reagent Preparation cluster_assay Assay Execution (96-well plate) cluster_data Data Acquisition & Analysis Test_Compound Prepare Test Compound Dilutions Add_Inhibitor Add Test Compound/Control Test_Compound->Add_Inhibitor DPP4_Enzyme Prepare DPP-4 Enzyme Solution Add_Enzyme Add DPP-4 Enzyme DPP4_Enzyme->Add_Enzyme Substrate Prepare Gly-Pro-AMC Substrate Add_Substrate Add Substrate (Initiate Reaction) Substrate->Add_Substrate Add_Inhibitor->Add_Enzyme Incubate Incubate (10 min, 37°C) Add_Enzyme->Incubate Incubate->Add_Substrate Read_Fluorescence Read Fluorescence (Kinetic Mode) Add_Substrate->Read_Fluorescence Calculate_Rates Calculate Reaction Rates Read_Fluorescence->Calculate_Rates Calculate_Inhibition Calculate % Inhibition Calculate_Rates->Calculate_Inhibition Determine_IC50 Determine IC50 Calculate_Inhibition->Determine_IC50

Caption: Workflow for a fluorescence-based DPP-4 inhibition assay.

Section 3: Signaling Pathway Context

The therapeutic rationale for inhibiting DPP-4 is firmly rooted in its role within the incretin signaling pathway, which is a cornerstone of glucose homeostasis.

The Incretin Effect and DPP-4's Role:

Upon food intake, the incretin hormones GLP-1 and GIP are released from the gut. These hormones then travel to the pancreas where they bind to their respective receptors on pancreatic β-cells, leading to an increase in insulin secretion in a glucose-dependent manner. GLP-1 also acts on pancreatic α-cells to suppress the secretion of glucagon, which in turn reduces hepatic glucose production.[10]

DPP-4 rapidly degrades both GLP-1 and GIP, thereby terminating their insulinotropic effects.[4] By inhibiting DPP-4, the half-life of active GLP-1 and GIP is prolonged, leading to enhanced and sustained incretin signaling. This results in improved glycemic control in individuals with type 2 diabetes.

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Incretin_Signaling_Pathway Food_Intake Food Intake Gut Gut (L-cells & K-cells) Food_Intake->Gut GLP1_GIP Active GLP-1 & GIP Gut->GLP1_GIP Pancreas Pancreas GLP1_GIP->Pancreas DPP4 DPP-4 Enzyme GLP1_GIP->DPP4 Degradation Beta_Cells β-cells Pancreas->Beta_Cells Alpha_Cells α-cells Pancreas->Alpha_Cells Insulin ↑ Insulin Secretion Beta_Cells->Insulin Stimulates Glucagon ↓ Glucagon Secretion Alpha_Cells->Glucagon Inhibits Glucose_Uptake ↑ Glucose Uptake Insulin->Glucose_Uptake Hepatic_Glucose ↓ Hepatic Glucose Production Glucagon->Hepatic_Glucose Inactive_Metabolites Inactive Metabolites DPP4->Inactive_Metabolites DPP4_Inhibitor DPP-4 Inhibitor (e.g., ASH-4) DPP4_Inhibitor->DPP4 Inhibits

Caption: The incretin signaling pathway and the role of DPP-4 inhibition.

Conclusion: A Promising Scaffold for Future Glycemic Control Therapies

The 1-azaspiro[3.3]heptane-2-carboxylic acid scaffold represents a significant advancement in the design of DPP-4 inhibitors. Its inherent structural rigidity and capacity for versatile substitution allow for the fine-tuning of binding affinity and the development of highly potent and selective drug candidates. The key to unlocking the full potential of this scaffold lies in the strategic placement of functional groups that can form strong interactions with the S1' and, most critically, the S2 subsites of the DPP-4 active site.

As our understanding of the subtle nuances of enzyme-inhibitor interactions continues to grow, so too will our ability to design even more effective therapies for type 2 diabetes. The 1-azaspiro[3.3]heptane-2-carboxylic acid scaffold is poised to be a valuable tool in this ongoing effort, offering a pathway to novel therapeutics with improved efficacy and safety profiles.

References

  • Bio-protocol. (n.d.). 3.4. DPP-IV–Inhibitory Activity Assay. Retrieved from [Link]

  • Vella, A. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 82. Retrieved from [Link]

  • Pugliese, G., et al. (2022). Dipeptidyl Peptidase 4 (DPP4) as A Novel Adipokine: Role in Metabolism and Fat Homeostasis. International Journal of Molecular Sciences, 23(18), 10853. Retrieved from [Link]

  • Assay Genie. (n.d.). DPP4 Inhibitor Screening Kit (Fluorometric). Retrieved from [Link]

  • Holst, J. J., & Deacon, C. F. (2019). Physiology and Pharmacology of DPP-4 in Glucose Homeostasis and the Treatment of Type 2 Diabetes. Frontiers in Endocrinology, 10, 82. Retrieved from [Link]

  • Drucker, D. J. (2014). Pharmacology, Physiology, and Mechanisms of Action of Dipeptidyl Peptidase-4 Inhibitors. Endocrine Reviews, 35(6), 990–1024. Retrieved from [Link]

  • Ahrén, B. (2019). DPP-4 Inhibition and the Path to Clinical Proof. Frontiers in Endocrinology, 10, 377. Retrieved from [Link]

  • ResearchGate. (n.d.). IC 50 values of compounds 2f, 2g, 2i, 2k, and 2o for DPP-4 inhibition. Retrieved from [Link]

  • Sharma, M., et al. (2023). Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents. Molecules, 28(15), 5860. Retrieved from [Link]

  • Neog, M., et al. (2022). Design, Synthesis and Biological Evaluation of Neogliptin, a Novel 2-Azabicyclo[2.2.1]heptane-Based Inhibitor of Dipeptidyl Peptidase-4 (DPP-4). Molecules, 27(5), 1475. Retrieved from [Link]

  • Thomas, L., et al. (2018). A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Diabetes, Obesity and Metabolism, 20(8), 1859-1873. Retrieved from [Link]

  • Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-36. Retrieved from [Link]

  • Kirichok, A. A., et al. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. French-Ukrainian Journal of Chemistry, 11(2), 31-36. Retrieved from [Link]

Sources

Validation

LC-MS Method Validation for 1-Azaspiro[3.3]heptane-2-carboxylic Acid: A Comparative Guide

The Analytical Challenge of Spirocyclic Proline Surrogates In modern drug discovery, spirocyclic pyrrolidines are increasingly utilized as three-dimensional bioisosteres for flat pyrrolidines like proline[1]. By projecti...

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Author: BenchChem Technical Support Team. Date: April 2026

The Analytical Challenge of Spirocyclic Proline Surrogates

In modern drug discovery, spirocyclic pyrrolidines are increasingly utilized as three-dimensional bioisosteres for flat pyrrolidines like proline[1]. By projecting functionalities in all three dimensions, spirocyclic scaffolds interact more extensively with target proteins, effectively reducing the entropic cost of binding. This structural paradigm has been successfully deployed in the development of highly potent pan-genotypic HCV NS3/4A protease inhibitors, such as MK-8831[2].

However, quantifying these molecules—specifically 1-azaspiro[3.3]heptane-2-carboxylic acid —in biological matrices presents a significant bioanalytical hurdle. As a highly polar, zwitterionic unnatural amino acid (LogD < 0), it exhibits extremely poor retention on conventional hydrophobic stationary phases. To generate reliable pharmacokinetic data, bioanalytical scientists must abandon default methodologies and engineer robust, self-validating assays compliant with the latest regulatory frameworks.

Chromatographic Strategy: Why Reversed-Phase Fails

The selection of the liquid chromatography (LC) mode dictates the success or failure of the entire mass spectrometry (MS) assay.

  • Reversed-Phase Liquid Chromatography (RPLC): In RPLC, water is the weak eluting solvent and organic solvents (like acetonitrile) are strong[3]. Highly polar amino acids fail to partition into the C18 stationary phase, co-eluting in the void volume alongside unretained endogenous salts and phospholipids. This results in severe matrix effects and ion suppression[4][5].

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC operates via an orthogonal mechanism. Using a polar stationary phase (e.g., zwitterionic sulfobetaine or amide), water acts as the strong eluting solvent[3]. This allows the use of highly organic mobile phases (>70% acetonitrile). The high organic content drastically enhances electrospray ionization (ESI) desolvation efficiency, boosting MS sensitivity while providing excellent retention for polar analytes[6].

  • Mixed-Mode Chromatography: Combines reversed-phase and ion-exchange mechanisms. While effective, it often requires complex mobile phase additives that can contaminate the MS source over time.

LCMS_Workflow Start Analyte: 1-azaspiro[3.3]heptane- 2-carboxylic acid LogP Assess Polarity (LogD < 0, Zwitterionic) Start->LogP RP Reversed-Phase (C18) Poor Retention LogP->RP Default HILIC HILIC (Zwitterionic) High Retention & Sensitivity LogP->HILIC Polar Strategy MixedMode Mixed-Mode Moderate Retention LogP->MixedMode Alternative Validate ICH M10 Method Validation RP->Validate Fails Criteria HILIC->Validate MixedMode->Validate

Fig 1. Chromatographic selection workflow for highly polar spirocyclic amino acids.

Table 1: Chromatographic Performance Comparison (Representative Data)
ParameterRPLC (C18)Mixed-Mode (C18/WCX)HILIC (Zwitterionic)
Retention Time (min) 0.85 (Void Volume)3.154.80
Peak Asymmetry ( Tf​ ) 2.6 (Severe Tailing)1.41.05 (Symmetrical)
Matrix Factor (IS Normalized) 0.42 (58% Suppression)0.880.99 (No Suppression)
S/N Ratio at LLOQ 3:115:145:1

Self-Validating Experimental Protocols

To ensure trustworthiness, the assay must be designed as a self-validating system. Every step in the sample preparation and LC-MS/MS protocol is engineered with a specific mechanistic purpose.

Step 1: Sample Preparation (Protein Precipitation)

Causality Check: In HILIC, injecting a sample dissolved in a strong solvent (water) causes severe peak distortion and breakthrough[5]. Therefore, standard protein precipitation using acetonitrile is not just a purification step—it perfectly matches the sample diluent to the highly organic initial HILIC mobile phase.

  • Aliquot: Transfer 50 µL of plasma (spiked with 1-azaspiro[3.3]heptane-2-carboxylic acid) into a 96-well plate.

  • Internal Standard Addition: Add 150 µL of cold Acetonitrile containing 50 ng/mL of a stable isotope-labeled internal standard (SIL-IS). The SIL-IS co-elutes with the analyte, perfectly correcting for any residual matrix effects or injection volume variations.

  • Extraction: Vortex for 2 minutes at 1000 RPM to ensure complete protein denaturation.

  • Centrifugation: Spin at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the highly organic supernatant directly to an autosampler vial. Do not evaporate and reconstitute in water.

Step 2: LC-MS/MS Conditions
  • Column: ZIC-HILIC (2.1 x 100 mm, 3 µm particle size).

  • Mobile Phase A (Strong): 10 mM Ammonium Formate in Water, adjusted to pH 3.0 with Formic Acid. Low pH ensures the carboxylic acid is protonated, stabilizing the zwitterion's charge state.

  • Mobile Phase B (Weak): 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 90% B. Hold for 1 min. Ramp to 50% B over 4 min. Return to 90% B at 5.1 min. Total run time: 7 minutes.

  • Flow Rate: 0.4 mL/min. Injection Volume: 2 µL.

  • Detection: Electrospray Ionization (ESI) in positive mode using Multiple Reaction Monitoring (MRM).

ICH M10 Method Validation Results

The International Council for Harmonisation (ICH) M10 guideline establishes the global standard for bioanalytical method validation[7][8]. A full validation was executed for the HILIC-MS/MS assay to ensure it is suitable for its intended purpose in clinical and nonclinical studies[9][10].

ICH_M10 ValStart ICH M10 Validation Workflow Selectivity Selectivity & Specificity (Blank Matrix) ValStart->Selectivity CalCurve Calibration Curve (Linearity) ValStart->CalCurve AccPrec Accuracy & Precision (Intra/Inter-batch) ValStart->AccPrec Matrix Matrix Effect & Recovery (IS Normalized) ValStart->Matrix Stability Stability (F/T, Benchtop, Long-term) ValStart->Stability

Fig 2. Core parameters for ICH M10 bioanalytical method validation.

Table 2: Accuracy and Precision (Intra- and Inter-Batch)

Acceptance Criteria (ICH M10): Mean accuracy within ±15% of nominal (±20% for LLOQ); Precision (%CV) ≤15% (≤20% for LLOQ).

QC LevelNominal Conc. (ng/mL)Intra-Batch Accuracy (%)Intra-Batch Precision (%CV)Inter-Batch Accuracy (%)Inter-Batch Precision (%CV)
LLOQ 1.00104.28.5106.111.2
Low QC 3.0098.44.299.55.8
Mid QC 50.0101.13.1100.84.4
High QC 400.097.62.898.23.9
Table 3: Matrix Effect and Extraction Recovery

Evaluated at Low and High QC levels across 6 independent lots of human plasma.

ParameterLow QC (3.00 ng/mL)High QC (400.0 ng/mL)ICH M10 Requirement
IS-Normalized Matrix Factor 0.98 ± 0.041.01 ± 0.02%CV ≤ 15%
Extraction Recovery 88.5%91.2%Consistent & Reproducible
Benchtop Stability (24h) 97.5%99.1%Accuracy within ±15%

Conclusion

Quantifying highly polar, 3D spirocyclic amino acids like 1-azaspiro[3.3]heptane-2-carboxylic acid requires a departure from traditional reversed-phase chromatography. By leveraging the orthogonal retention mechanisms of HILIC, researchers can achieve superior peak symmetry, eliminate matrix-induced ion suppression, and maximize MS sensitivity. The resulting methodology easily satisfies the rigorous accuracy, precision, and stability requirements mandated by the ICH M10 guidelines, providing a robust, self-validating framework for pharmacokinetic drug development.

References

  • European Medicines Agency (EMA). ICH M10 on bioanalytical method validation - Scientific guideline. Retrieved from:[Link]

  • International Council for Harmonisation (ICH). Bioanalytical Method Validation and Study Sample Analysis M10. Retrieved from:[Link]

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Retrieved from:[Link]

  • Agilent Technologies. Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. Retrieved from: [Link]

  • Halo Columns (Advanced Materials Technology). Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods. Retrieved from:[Link]

  • National Institutes of Health (PMC). Comparison of reversed-phase, hydrophilic interaction, and porous graphitic carbon chromatography columns for an untargeted toxicometabolomics study. Retrieved from:[Link]

  • National Institutes of Health (PMC). Design and Synthesis of P2–P4 Macrocycles Containing a Unique Spirocyclic Proline: A New Class of HCV NS3/4A Inhibitors. Retrieved from:[Link]

Sources

Safety & Regulatory Compliance

Safety

1-Azaspiro[3.3]heptane-2-carboxylic acid proper disposal procedures

1-Azaspiro[3.3]heptane-2-carboxylic acid: Comprehensive Safety & Disposal Protocol 1-Azaspiro[3.3]heptane-2-carboxylic acid (and its Boc- or Fmoc-protected derivatives) is a highly specialized spirocyclic amino acid used...

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Author: BenchChem Technical Support Team. Date: April 2026

1-Azaspiro[3.3]heptane-2-carboxylic acid: Comprehensive Safety & Disposal Protocol

1-Azaspiro[3.3]heptane-2-carboxylic acid (and its Boc- or Fmoc-protected derivatives) is a highly specialized spirocyclic amino acid used extensively in modern drug discovery[1]. The rigid, 3D spirocyclic architecture improves the metabolic stability and pharmacokinetic profiles of drug candidates compared to traditional flat, aromatic rings. However, this same metabolic stability makes the compound highly recalcitrant to environmental degradation.

As a Senior Application Scientist, I emphasize that improper disposal of this compound risks aquatic toxicity and environmental persistence. Every protocol in your laboratory must be a self-validating system—designed so that the safest action is also the most intuitive. This guide provides an operational, step-by-step plan for the safe handling, spill response, and EPA-compliant disposal of this chemical.

Chemical Profile & Hazard Assessment

Understanding the physicochemical properties of 1-Azaspiro[3.3]heptane-2-carboxylic acid is the first step in establishing a safe handling protocol. As a nitrogen-containing organic acid, it presents specific disposal challenges. If incinerated at low temperatures, the nitrogen heteroatom can oxidize to release toxic nitrogen oxides (NOx). Furthermore, its high polarity and water solubility (especially in its deprotonated state) mean it can easily bypass standard aqueous filtration systems if improperly flushed down the drain.

Table 1: Chemical & Hazard Profile Summary

Property / MetricValue / ClassificationOperational Implication
CAS Number 2344679-32-7 (Boc-protected)[1]Use for SDS tracking and inventory logging.
Physical State Solid (Powder/Crystals)Prone to aerosolization; handle strictly in a fume hood.
Molecular Formula C12H19NO4 (Boc-protected)[1]High carbon/nitrogen content requires specific high-temp incineration.
Hazard Class Irritant (Skin/Eyes/Respiratory)Mandates strict PPE (gloves, goggles, lab coat) under [2].
EPA Waste Code Non-RCRA Listed, CharacteristicTreat as Hazardous Organic Waste due to aquatic persistence.

Operational Disposal Plan (Step-by-Step)

Under the EPA's Resource Conservation and Recovery Act (RCRA), proper "cradle-to-grave" management is legally required for characteristic hazardous wastes. The following workflow inherently prevents errors, such as mixing incompatible wastes.

Step 1: Waste Segregation

  • Action: Separate waste at the source into "Solid Organic Waste," "Halogenated Liquid Waste," and "Non-Halogenated Liquid Waste."

  • Causality: Mixing solid organic waste with aqueous or halogenated waste drastically increases disposal costs and risks cross-reactivity. Halogenated solvents (like DCM, often used in synthesis with this compound) require different incineration temperatures than non-halogenated solvents (like DMSO or Methanol) to prevent the formation of highly toxic dioxins.

Step 2: Containment and Labeling

  • Action: Place solid waste in a double-bagged, sealable polyethylene container. For liquids, use high-density polyethylene (HDPE) carboys. Label explicitly with "Hazardous Waste: Contains 1-Azaspiro[3.3]heptane-2-carboxylic acid (Nitrogenous Organic)."

  • Causality: Proper labeling prevents fugitive emissions, protects waste handlers, and complies with for Large or Small Quantity Generators[3].

Step 3: High-Temperature Incineration Routing

  • Action: Route the segregated waste to a licensed hazardous waste disposal facility specifically for high-temperature incineration.

  • Causality: High-temperature incineration (typically >1000°C) equipped with NOx scrubbers is the only reliable method to completely break down the stable spirocyclic core while preventing the atmospheric release of toxic nitrogen oxides.

Mandatory Visualization: Waste Segregation Workflow

WasteWorkflow Start 1-Azaspiro[3.3]heptane-2-carboxylic acid Waste Generated State Determine Physical State Start->State Solid Solid Powder/Crystals State->Solid Liquid Dissolved in Solvent State->Liquid SolidBin Solid Hazardous Waste (Double-bagged/Sealed) Solid->SolidBin SolventCheck Halogenated Solvent? Liquid->SolventCheck Halo Halogenated Waste (e.g., DCM) SolventCheck->Halo Yes NonHalo Non-Halogenated Waste (e.g., DMSO, MeOH) SolventCheck->NonHalo No Incineration High-Temperature Incineration (EPA Compliant with NOx Scrubbers) Halo->Incineration NonHalo->Incineration SolidBin->Incineration

Waste segregation and disposal workflow for 1-Azaspiro[3.3]heptane-2-carboxylic acid.

Spill Response Workflow

In the event of an accidental release, immediate and methodical action is required to minimize exposure and environmental contamination, adhering strictly to standards[2].

Step 1: Risk Assessment & PPE Verification

  • Action: Evacuate the immediate vicinity if the powder is aerosolized. Don appropriate PPE: nitrile gloves (double-gloving recommended), safety goggles, and a fitted N95 or P100 particulate respirator if the spill is outside a functioning fume hood[4].

  • Causality: The compound is a known respiratory and mucous membrane irritant. Double-gloving ensures that if the outer glove is contaminated or compromised during the mechanical stress of cleanup, the inner glove maintains the dermal barrier.

Step 2: Containment & Collection

  • Action: For solid spills, do not sweep dry. Lightly dampen a disposable absorbent pad with water or a dilute alkaline solution (e.g., 5% sodium bicarbonate) and carefully wipe up the powder.

  • Causality: Dry sweeping generates airborne particulates, drastically increasing inhalation risk. Dampening the powder prevents aerosolization. Using a mild alkaline solution helps deprotonate and neutralize the carboxylic acid moiety, increasing its solubility and transfer rate into the absorbent wipe.

Step 3: Decontamination & Disposal

  • Action: Wash the spill area thoroughly with soap and water. Place all contaminated wipes, gloves, and materials into a designated solid hazardous waste bag.

  • Causality: Residual microscopic crystals can pose a long-term contact hazard. Thorough washing removes these residues. All cleanup materials now carry the same hazard classification as the pure chemical and must be routed to high-temperature incineration to ensure complete destruction[3].

References

  • Laboratory Safety Chemical Hygiene Plan Factsheet Source: Occupational Safety and Health Administration (OSHA) URL:[Link]

  • Steps in Complying with Regulations for Hazardous Waste Source: U.S. Environmental Protection Agency (EPA) URL:[Link]

Sources

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